2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDMZUKFMTSGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanisms of Action of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide integrates two pharmacologically significant moieties: the 1,2,4-triazole ring and a thioacetamide linker. While direct experimental data on this specific molecule is not extensively published, a wealth of research on structurally related analogues provides a strong foundation for postulating its mechanisms of action. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, featured in drugs with a wide array of therapeutic applications, including antifungal, anticonvulsant, and anticancer activities.[1][2] This guide synthesizes the existing body of knowledge to propose and explore the most probable biological activities and molecular pathways associated with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, with a primary focus on its potential as an anticancer and anticonvulsant agent. We will detail the causal reasoning behind these hypotheses and outline rigorous experimental protocols for their validation.
Introduction: Deconstructing the Pharmacophore
The structure of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide presents a compelling scaffold for biological activity. The 1,2,4-triazole ring is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and dipole interactions, which allows it to bind to various biological receptors with high affinity.[3] Its fusion with a thioacetamide linker creates a molecule with potential to interact with multiple cellular targets. Research on compounds with the core 2-(4H-1,2,4-triazole-3-ylthio)acetamide structure has identified potent antiproliferative effects against human cancer cell lines, suggesting a primary role in oncology.[4][5] Furthermore, the 1,2,4-triazole-3-thione scaffold is extensively documented for its anticonvulsant properties in numerous preclinical models.[6][7][8] This guide will therefore focus on these two promising therapeutic avenues.
Postulated Mechanism I: Anticancer Activity via Apoptosis Induction
Based on strong evidence from closely related analogues, the most probable anticancer mechanism of action for this compound is the induction of apoptosis.[4][5] Studies on a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives have demonstrated their ability to inhibit cancer cell growth, particularly in prostate, lung, and leukemia cell lines.[4] The core of this mechanism appears to be the activation of the intrinsic (mitochondrial) pathway of apoptosis.
Proposed Signaling Pathway
The compound is hypothesized to exert its cytotoxic effects by disrupting mitochondrial homeostasis and initiating a cascade of caspase activation. This involves down-regulating anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
Caption: A preclinical workflow for evaluating anticonvulsant candidates.
Experimental Validation Protocols
Protocol 1: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Screening
-
Objective: To assess broad-spectrum anticonvulsant activity in established rodent models.
-
Procedure:
-
Administer the compound intraperitoneally (i.p.) to groups of mice at various doses (e.g., 25, 50, 100 mg/kg).
-
After a set time (e.g., 30 minutes), induce seizures. For the MES test, apply a brief electrical stimulus via corneal electrodes. For the PTZ test, administer a subcutaneous injection of pentylenetetrazole. [6] 3. Observe the animals for the presence or absence of tonic hind-limb extension (MES test) or generalized clonic seizures (PTZ test).
-
Calculate the median effective dose (ED50) required to protect 50% of the animals from seizures.
-
Protocol 2: Rotarod Neurotoxicity Assay
-
Objective: To evaluate motor impairment, a common side effect of CNS-active drugs.
-
Procedure:
-
Train mice to remain on a rotating rod (rotarod).
-
Administer the compound at various doses.
-
At set time intervals, place the mice back on the rotarod and record the time until they fall off.
-
Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.
-
Data Interpretation: The Protective Index
The therapeutic potential of an anticonvulsant candidate is often summarized by its Protective Index (PI), calculated as PI = TD50 / ED50. A higher PI indicates a wider margin between the therapeutic dose and the dose causing neurotoxicity.
| Compound | Hypothetical ED50 (mg/kg) (MES Test) | Hypothetical TD50 (mg/kg) (Rotarod) | Protective Index (PI) |
| Test Compound | 45.0 | >250 | >5.5 |
| Valproic Acid (Reference) | 150.0 | 500 | 3.3 [7] |
| Phenytoin (Reference) | 9.5 | 68.0 | 7.2 |
Other Potential Therapeutic Applications
While anticancer and anticonvulsant activities are the most strongly supported hypotheses, the core scaffolds suggest other possibilities that warrant initial screening.
-
Antimicrobial Activity: The 1,2,4-triazole ring is central to leading antifungal drugs like fluconazole, which act by inhibiting lanosterol 14α-demethylase, a key enzyme in the synthesis of ergosterol, a vital component of the fungal cell membrane. [1]Thioacetamide-triazoles have also been identified as potential antibacterial agents acting as antifolates. [9]A primary screen using Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus, Escherichia coli) would be a prudent first step. [10][11][12]* Anti-inflammatory Activity: Several 1,2,4-triazole-3-thione derivatives have been reported to possess anti-inflammatory and analgesic properties. [13][14]This could be investigated in vitro by measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines like TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Conclusion
The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a molecule of significant therapeutic interest. Based on a comprehensive analysis of structurally related compounds, its mechanism of action is most likely centered on the induction of apoptosis in cancer cells and the modulation of neuronal excitability, leading to anticonvulsant effects . The anticancer activity is likely driven by the disruption of mitochondrial function and activation of the caspase cascade. The anticonvulsant properties may stem from interactions with GABA-A receptors, ion channels, or through antioxidant effects. The experimental workflows and specific protocols detailed in this guide provide a robust framework for systematically validating these hypotheses, moving from broad phenotypic screening to precise molecular target identification. Further investigation into its antimicrobial and anti-inflammatory potential may also yield valuable insights.
References
- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (n.d.). Google Books.
- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2016). Science Publishing Group.
- 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). FLORE.
- Full article: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. (2020). Taylor & Francis.
-
Kamboj, V. K., Verma, P. K., Dhanda, A., & Ranjan, S. (2015). 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. Central nervous system agents in medicinal chemistry. Retrieved from [Link]
-
Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European journal of medicinal chemistry. Retrieved from [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ijpsrr.com. Retrieved from [Link]
-
Küçükgüzel, İ., Turgut-Kara, N., De Clercq, E., Pannecouque, C., & Küçükgüzel, Ş. G. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European journal of medicinal chemistry. Retrieved from [Link]
- Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity. (2017). Science Publishing Group.
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). PMC. Retrieved from [Link]
- Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. (2025). ResearchGate.
-
Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. Retrieved from [Link]
-
Turan-Zitouni, G., Kaplancikli, Z. A., Erol, K., & Kiliç, F. S. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European journal of medicinal chemistry. Retrieved from [Link]
- Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. (2025). Advanced Journal of Chemistry, Section A.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Google Books.
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma. (2022). KTU ePubl.
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Retrieved from [Link]
- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. (2010). portal.research.lu.se.
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). (2023). MDPI. Retrieved from [Link]
- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. (2022). Semantic Scholar.
- (PDF) Antimicrobial Activities of some 4H-1,2,4-triazoles. (2025). ResearchGate.
- Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl). (2023). Smolecule.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 7. flore.unifi.it [flore.unifi.it]
- 8. tandfonline.com [tandfonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Whitepaper: Structure-Activity Relationship (SAR) and Therapeutic Versatility of 1,2,4-Triazole Thioacetamide Derivatives
Executive Summary & Chemical Rationale
As modern drug discovery pivots toward multi-target directed ligands (MTDLs), the 1,2,4-triazole core has emerged as a highly privileged scaffold. In my experience as an Application Scientist designing kinase inhibitors and metabolic modulators, the 1,2,4-triazole ring serves as an exceptional bioisostere for amides and esters. It possesses strong hydrogen-bond accepting capabilities, a high dipole moment, and pi-electron-deficient aromaticity, which collectively confer exceptional metabolic stability against in vivo enzymatic degradation 1.
When this heterocyclic core is functionalized with a thioacetamide linker (–S–CH₂–CO–NH–), the resulting molecular architecture gains critical conformational flexibility. The sulfur atom and the amide nitrogen serve as auxiliary pharmacophoric points, enabling the molecule to anchor deeply into complex enzyme pockets. This whitepaper dissects the structure-activity relationship (SAR) of these derivatives, detailing the causality behind their efficacy as potent antidiabetic agents, anticancer therapeutics, and antimicrobial compounds.
SAR Landscape: Target-Specific Mechanistic Insights
Antidiabetic Activity: α-Glucosidase Inhibition
Managing postprandial hyperglycemia in Type 2 Diabetes relies heavily on inhibiting carbohydrate-hydrolyzing enzymes. Recent synthetic efforts have yielded 1,2,4-triazole-thioacetamide derivatives that significantly outperform standard clinical therapies like Acarbose 2.
-
Phenyl Ring Substitutions: The introduction of electron-withdrawing groups (e.g., bromo) or acetyl substituents on the terminal phenyl ring of the thioacetamide moiety drastically enhances inhibitory potency. Causality: These groups optimize the electronic distribution of the aromatic system, strengthening π−π stacking and hydrogen bonding with critical active-site residues (TRP59 and ASP197) of the α-glucosidase enzyme 3.
-
Thioacetamide Spacer: The spacer length is geometrically ideal for spanning the distance between the hydrophobic entrance of the enzyme and the hydrophilic catalytic core, preventing premature dissociation of the inhibitor complex.
Anticancer Activity: Focal Adhesion Kinase (FAK) Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase implicated in tumor proliferation and metastasis. The primary pharmacophore for FAK inhibitors requires interaction with the kinase hinge region and Asp564 of the DFG motif 1.
-
Diphenyl/Pyridine Substitution: Attaching a pyridine ring to the 1,2,4-triazole core enhances binding affinity. The nitrogen in the pyridine ring acts as an additional H-bond acceptor, locking the molecule into the ATP binding site.
-
S-Alkylation vs. N-Alkylation: S-alkylation to form the thioacetamide (rather than N-alkylation on the triazole ring) ensures the correct spatial trajectory of the terminal aromatic groups, allowing them to interact seamlessly with the DFG motif without steric clash. This specific geometry leads to nanomolar IC₅₀ values, outperforming clinical candidates like GSK-2256098 1.
Figure 1: Mechanistic pathway of FAK inhibition by 1,2,4-triazole thioacetamide derivatives.
Quantitative Data Summary
The table below synthesizes the biological evaluation of key 1,2,4-triazole thioacetamide derivatives across multiple therapeutic targets, demonstrating the scaffold's versatility.
| Compound Class / Derivative | Primary Target | Key SAR Modification | Potency (IC₅₀ / EC₅₀) | Reference Standard |
| Compound 34 (Antidiabetic) | α-Glucosidase | 5-(4-methoxybenzyl) + 2-chloro-N-phenylacetamide | IC₅₀ = 0.27 µg/mL | Acarbose (0.34 µg/mL) |
| Compound 35 (Antidiabetic) | α-Glucosidase | Acetyl/Bromo substitutions on phenyl ring | IC₅₀ = 0.31 µg/mL | Acarbose (0.34 µg/mL) |
| Compound 3d (Anticancer) | FAK Kinase | 5-pyridinyl core + thioacetamide linker | IC₅₀ = 18.10 nM | GSK-2256098 (22.14 nM) |
| NNRTI Lead (Antiviral) | HIV-1 RT | Arylazinylthioacetanilide substitution | EC₅₀ = 18.00 nM | Nevirapine |
| Compound 17 (Antibacterial) | Bacterial Cell Wall | 2-(pyridine-2-ylamino) acetohydrazide derived | High MIC (Broad) | Ampicillin |
Standardized Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical causality behind each methodological step.
Protocol 1: Regioselective Synthesis of 1,2,4-Triazole Thioacetamides
Figure 2: Step-by-step synthetic workflow for 1,2,4-triazole thioacetamide derivatives.
Step 1: Thiosemicarbazide Formation
-
Action: React the starting acetohydrazide with an appropriate isothiocyanate in ethanol at 70°C.
-
Causality: Ethanol provides a polar protic environment that stabilizes the transition state of the nucleophilic attack of the hydrazide nitrogen onto the electrophilic carbon of the isothiocyanate.
Step 2: Base-Catalyzed Cyclization
-
Action: Treat the intermediate with 2N NaOH, reflux, and follow with HCl acidification 1.
-
Causality: The strong base drives the intramolecular dehydration, forming the thermodynamically stable 1,2,4-triazole-3-thiol ring. Acidification neutralizes the sodium thiolate salt, precipitating the product.
-
Self-Validation: Confirm the disappearance of the C=O stretch (~1680 cm⁻¹) and the appearance of the C=N stretch (~1610 cm⁻¹) via FT-IR prior to proceeding.
Step 3: Selective S-Alkylation
-
Action: React the thiol intermediate with 2-chloro-N-phenylacetamide in acetone using K₂CO₃ as a base 2.
-
Causality: K₂CO₃ is a mild base that selectively deprotonates the highly acidic exocyclic thiol (pKa ~8) rather than the endocyclic triazole nitrogen (pKa ~10). This ensures strict regioselectivity for S-alkylation over N-alkylation.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). Post-reaction, ¹H-NMR must show a distinct singlet around δ 4.0–4.2 ppm corresponding to the –S–CH₂– protons, definitively confirming S-alkylation.
Protocol 2: In Vitro α-Glucosidase Inhibition Kinetics
Step 1: Enzyme-Inhibitor Pre-incubation
-
Action: Incubate α-glucosidase (0.1 U/mL) with varying concentrations of the synthesized thioacetamide derivative in 0.1 M phosphate buffer (pH 6.8) at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the inhibitor to establish equilibrium binding with the enzyme's allosteric or active sites before the substrate introduces competitive kinetics.
Step 2: Substrate Addition
-
Action: Add p-nitrophenyl-α-D-glucopyranoside (pNPG) to initiate the reaction.
-
Causality: pNPG is a synthetic chromogenic substrate. Cleavage by α-glucosidase releases p-nitrophenol, allowing direct spectrophotometric tracking of enzyme velocity.
Step 3: Termination and Quantification
-
Action: Stop the reaction with 0.2 M Na₂CO₃ and measure absorbance at 405 nm.
-
Causality: The highly alkaline Na₂CO₃ halts enzymatic activity by denaturing the protein and simultaneously shifts the p-nitrophenol to its fully deprotonated, highly absorbing phenolate ion state.
-
Self-Validation: Run a parallel blank (no enzyme) and a positive control (Acarbose). The assay is only valid if the Acarbose IC₅₀ falls within the established literature range (0.30–0.35 µg/mL).
Conclusion & Future Perspectives
The 1,2,4-triazole thioacetamide scaffold represents a masterclass in rational drug design. By manipulating the electronic and steric properties of the terminal phenyl rings and leveraging the flexible, hydrogen-bonding capable thioacetamide linker, researchers can finely tune these molecules for highly specific kinase inhibition (FAK) or metabolic enzyme blockade (α-glucosidase). Future optimizations should focus on formulating these highly lipophilic derivatives into nanoemulsions to enhance their oral bioavailability and pharmacokinetic profiles.
References
- Correction: Dual α-amylase and α-glucosidase inhibition by 1,2,4-triazole derivatives for diabetes treatment Source: ResearchGate URL
- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton Source: PMC / NIH URL
- 2,4,6-triphenylaniline vs other aniline derivatives antidiabetic activity Source: Smolecule URL
- tmpC737 TMP | PDF | Antimicrobial Resistance | Biofilm (SAR of NNRTIs)
- 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents Source: Arab Journal of Chemistry URL
Sources
Preliminary In Vitro Screening of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: A Technical Guide for Hit Validation
Executive Summary
The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a highly promising scaffold in contemporary medicinal chemistry. Characterized by a highly coordinating 1,2,4-triazole core linked to a flexible thioacetamide moiety, this class of molecules has demonstrated broad-spectrum biological activities, particularly as potent antimicrobial and antiviral agents (1)[1].
As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro screening cascade. The objective is to transition this compound from a raw synthesized chemical to a validated biological hit by systematically evaluating its antimicrobial efficacy, mammalian cytotoxicity, and enzymatic target specificity.
Mechanistic Rationale & Target Identification
Before initiating in vitro workflows, it is critical to understand the causality behind the compound's biological activity. The 1,2,4-triazole ring acts as a robust bioisostere for amide and ester groups, offering superior metabolic stability and hydrogen-bonding capabilities crucial for target binding (2)[2].
Recent structure-activity relationship (SAR) studies on related thioacetamide-triazoles have demonstrated their profound efficacy against Gram-negative bacteria (e.g., Escherichia coli) by acting as antimetabolites. Specifically, these compounds target CysK (O-acetylserine sulfhydrylase) , an enzyme critical for cysteine biosynthesis (3)[3]. The thioacetamide moiety forms a false product with the CysK substrate, halting bacterial growth.
Figure 1: Proposed mechanism of CysK enzyme inhibition by thioacetamide-triazoles.
Experimental Protocols: The Screening Workflow
To ensure high-fidelity data, the screening of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide must follow a strict, sequential pipeline.
Figure 2: Sequential in vitro screening workflow for hit validation.
Physicochemical Profiling & Quality Control
-
Causality: The hydrophobic nature of the 1,2,4-triazole core requires specific handling. Aqueous precipitation is a primary cause of false-negative efficacy results in in vitro screens.
-
Protocol: Dissolve the compound in 100% molecular-grade DMSO to create a 10 mM master stock. Verify purity via LC-MS (>95% required). Aliquot the stock to prevent freeze-thaw degradation of the thioacetamide linkage.
Antimicrobial Susceptibility Testing (MIC/MBC)
-
Causality: While agar diffusion provides qualitative data, broth microdilution is mandatory here because it yields precise, quantitative Minimum Inhibitory Concentration (MIC) values required for calculating the therapeutic index (4)[4].
-
Step-by-Step Methodology:
-
Prepare bacterial suspensions (E. coli K12, S. aureus) to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth.
-
In a 96-well plate, perform two-fold serial dilutions of the compound (range: 0.5 to 256 µg/mL). Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced bacterial death.
-
Inoculate 50 µL of the bacterial suspension into each well (total volume 100 µL).
-
Incubate at 37°C for 18-24 hours.
-
Read absorbance at 600 nm. The MIC is the lowest concentration exhibiting no visible growth.
-
For Minimum Bactericidal Concentration (MBC), plate 10 µL from clear wells onto fresh agar. MBC is the concentration yielding a >99.9% colony reduction.
-
-
Self-Validation Checkpoints:
-
Sterility Control: Uninoculated broth must remain optically clear ( OD600<0.05 ).
-
Growth Control: Inoculated broth with 1% DMSO must reach the exponential growth phase ( OD600>0.8 ) to rule out vehicle toxicity.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) must yield an MIC within its standard CLSI quality control range.
-
Mammalian Cytotoxicity Profiling (MTT Assay)
-
Causality: A potent antimicrobial is useless if it is toxic to host cells. The MTT assay is chosen because it directly measures mitochondrial reductase activity, providing a reliable, quantifiable proxy for cellular metabolic viability.
-
Step-by-Step Methodology:
-
Seed HEK-293 (human embryonic kidney) or HepG2 (hepatocyte) cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 .
-
Treat cells with compound concentrations ranging from 1 to 500 µM for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Living cells will reduce the yellow MTT to insoluble purple formazan).
-
Carefully aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
-
-
Self-Validation Checkpoints:
-
Background Control: Wells with media + MTT (no cells) must show negligible absorbance to account for spontaneous MTT reduction.
-
Vehicle Control: Cells treated with 1% DMSO must show >95% viability compared to untreated cells.
-
Positive Control: Doxorubicin treatment must produce a reproducible dose-response curve matching historical lab data.
-
Quantitative Data Presentation & Decision Gates
To determine if 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide progresses to in vivo models or structural optimization, the acquired data must be evaluated against strict decision gates.
Table 1: Quantitative Screening Metrics & Decision Gates
| Assay Parameter | Target / Model | Representative Threshold | Biological Significance |
| MIC | E. coli K12 / S. aureus | < 16 µg/mL | Indicates potent, therapeutically relevant antibacterial efficacy. |
| MBC | E. coli K12 / S. aureus | < 32 µg/mL | Confirms bactericidal (not merely bacteriostatic) action. |
| IC₅₀ (Cytotoxicity) | HEK-293 / HepG2 | > 200 µM | Demonstrates low mammalian toxicity and off-target effects. |
| Therapeutic Index (TI) | Ratio (IC₅₀ / MIC) | > 10 | Validates a safe therapeutic window, clearing the compound for hit-to-lead. |
Conclusion & Next Steps
Following the successful execution of this self-validating in vitro screening cascade, compounds that pass the Therapeutic Index decision gate (TI > 10) are classified as validated hits. For 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, the next phase of development should involve in vitro ADME profiling (microsomal stability, Caco-2 permeability) and direct enzymatic assays against purified CysK to definitively confirm the target engagement mechanism.
References
- Source: Advances in Microbiology (SCIRP)
- Source: University of Baghdad (UOBaghdad)
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
Sources
- 1. scirp.org [scirp.org]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
An In-depth Technical Guide to Elucidating the Protein Targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Foreword: From Phenotype to Target - A Modern Imperative
The discovery of a small molecule with compelling cellular or organismal effects marks a pivotal moment in drug development. However, this is merely the inception of a rigorous journey to understand its mechanism of action. The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, a member of the pharmacologically significant 1,2,4-triazole class, represents such a starting point. Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] The core challenge, and the focus of this guide, lies in deconvoluting the specific protein interactions that underpin the bioactivity of this particular molecule. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to identify and validate the protein targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, thereby paving the way for rational drug design and optimization.
I. Foundational Strategies for Target Identification
The initial phase of target discovery necessitates an unbiased approach to survey the proteome for potential binding partners. Two major paradigms have emerged as industry standards: affinity-based methods and label-free methods.[7] The choice between these is often dictated by the compound's properties and the experimental context.
A. Affinity-Based Proteomics: Fishing for Targets
The principle of affinity-based target identification is conceptually straightforward: the small molecule is immobilized and used as "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.[8] Subsequent identification of these captured proteins is typically achieved through mass spectrometry.[9]
Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS)
Caption: Workflow for Affinity-Based Target Identification.
Detailed Protocol: Affinity-Based Pull-Down
-
Probe Synthesis:
-
Synthesize an analog of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide with a linker and a biotin tag. It is crucial that the modification does not abrogate the biological activity of the parent compound. Structure-activity relationship (SAR) data is invaluable here.[8]
-
-
Cell Lysis:
-
Culture cells of interest (e.g., a cancer cell line responsive to the compound) and harvest.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation:
-
Incubate the clarified cell lysate with the biotinylated compound for a predetermined time (e.g., 1-4 hours) at 4°C to allow for binding.
-
As a negative control, incubate a separate aliquot of lysate with an excess of the non-biotinylated ("free") compound to competitively inhibit the binding of the biotinylated probe to its specific targets.
-
-
Capture and Wash:
-
Add streptavidin-coated magnetic or agarose beads to the lysate and incubate to capture the biotinylated probe-protein complexes.[7]
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry:
-
Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Identify proteins that are significantly enriched in the experimental sample compared to the negative control.
-
B. Label-Free Approaches: Interrogating the Native State
Label-free methods offer the significant advantage of probing compound-target interactions in a more physiologically relevant context, without the need for chemical modification of the compound.[7]
1. Cellular Thermal Shift Assay (CETSA): A Measure of Stability
CETSA is based on the principle that the binding of a small molecule stabilizes its target protein, leading to an increase in the protein's melting temperature.[10] This thermal stabilization can be detected in intact cells or cell lysates.[10][11][12]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay.
Detailed Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide or a vehicle control (e.g., DMSO) for a sufficient time to allow for cell penetration and target engagement (e.g., 1 hour at 37°C).[11]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.[13]
-
-
Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting.
-
Alternatively, for a proteome-wide analysis, the soluble fractions can be analyzed by mass spectrometry to identify all proteins that exhibit a thermal shift upon compound treatment.
-
Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.
-
2. Drug Affinity Responsive Target Stability (DARTS)
The DARTS method is predicated on the observation that a small molecule-bound protein is often more resistant to proteolysis than its unbound counterpart.[7][8]
Detailed Protocol: DARTS
-
Lysate Preparation and Treatment:
-
Prepare a native cell lysate as described for the affinity-based methods.
-
Treat aliquots of the lysate with varying concentrations of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide or a vehicle control.
-
-
Protease Digestion:
-
Add a protease, such as thermolysin or pronase, to each aliquot and incubate for a specific time to allow for digestion.
-
-
Analysis:
-
Stop the digestion by adding a denaturing loading buffer and heating.
-
Analyze the samples by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide screen.
-
A target protein will appear as a more prominent band (or will be more abundant in the mass spectrometry data) in the compound-treated samples compared to the control, indicating that it was protected from proteolysis.[7]
-
II. Target Validation: From Candidate to Confirmed Target
Identifying a list of potential binding partners is a critical first step, but it must be followed by rigorous validation to confirm a direct and functionally relevant interaction.[14]
Workflow for Target Validation
Caption: A workflow for validating putative protein targets.
A. Confirming Direct Binding
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These label-free techniques can quantify the binding affinity (K_D), and the association and dissociation rates of the interaction between the small molecule and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat change upon binding and can determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
B. Assessing Functional Consequences
-
Enzyme Inhibition/Activation Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if the compound acts as an inhibitor or activator.
-
Cell-Based Reporter Assays: If the target is part of a known signaling pathway, a reporter gene assay can be used to assess whether the compound modulates the activity of that pathway in cells. For instance, if a kinase is identified as a target, a reporter for a downstream transcription factor could be employed.
C. Linking Target to Phenotype
-
Genetic Approaches (CRISPR/Cas9 or RNAi): Knocking out or knocking down the gene encoding the putative target protein should, in theory, phenocopy the effects of the compound.[15] For example, if the compound induces apoptosis in a cancer cell line, then knocking out the target protein should ideally have a similar effect or should render the cells insensitive to the compound.
III. Hypothetical Case Study and Data Interpretation
Let us assume that a proteome-wide CETSA screen with 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in a human prostate cancer cell line (PC-3) identified a kinase, "Kinase X," as a top candidate target.
Table 1: Hypothetical SPR Validation Data
| Analyte (Protein) | Ligand (Compound) | K_D (μM) |
| Kinase X | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 0.5 |
| Control Protein | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | No Binding |
The sub-micromolar K_D value from the SPR analysis would strongly suggest a direct and high-affinity interaction between the compound and Kinase X.
Table 2: Hypothetical Cell Viability Data
| Condition | Cell Viability (% of Control) |
| Untreated | 100% |
| Compound (10 μM) | 45% |
| Kinase X siRNA | 50% |
| Scrambled siRNA | 98% |
| Kinase X siRNA + Compound (10 μM) | 48% |
The data in Table 2 demonstrates that both treatment with the compound and knockdown of Kinase X reduce cell viability to a similar extent. Furthermore, the lack of an additive effect when the compound is added to Kinase X knockdown cells suggests that the compound's primary mechanism of reducing cell viability is through the inhibition of Kinase X.
IV. Conclusion
The journey to identify the protein targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a multi-step, iterative process that requires a combination of unbiased screening and rigorous validation. By employing a strategic combination of affinity-based and label-free proteomics, followed by biophysical and cell-based validation assays, researchers can confidently identify the direct binding partners of this compound. This knowledge is paramount for understanding its mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately translating a promising small molecule into a rationally designed therapeutic.
References
-
Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). Available from: [Link]
-
Target Identification and Validation (Small Molecules) - University College London. Available from: [Link]
-
Cellular thermal shift assay (CETSA) - Bio-protocol. Available from: [Link]
-
Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed. (2009, June 9). Available from: [Link]
-
Small-molecule Target and Pathway Identification - Broad Institute. Available from: [Link]
-
Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry. (2025, September 23). Available from: [Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review | Bentham Science Publishers. (2022, November 1). Available from: [Link]
-
Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Available from: [Link]
-
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). Available from: [Link]
-
Current developments of potentially significant Triazole derivatives. (2020, July 9). Available from: [Link]
-
Recent Researches in Triazole Compounds as Medicinal Drugs | Bentham Science. Available from: [Link]
-
What Is Affinity Selection-Mass Spectrometry? - Virscidian. Available from: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. (2024, May 3). Available from: [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. Available from: [Link]
-
Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | Spectroscopy Online. (2020, March 1). Available from: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. Available from: [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv. (2026, February 8). Available from: [Link]
-
Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands - BrJAC. Available from: [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC. Available from: [Link]
-
Identification and characterization of molecular targets of natural products by mass spectrometry - Renaissance School of Medicine at Stony Brook University. (2009, March 24). Available from: [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed. (2016, October 4). Available from: [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - ResearchGate. (2025, December 10). Available from: [Link]
-
Protein targets of thioacetamide metabolites in rat hepatocytes - PubMed - NIH. (2013, April 15). Available from: [Link]
-
Protein Targets of Thioacetamide Metabolites in Rat Hepatocytes - PMC - NIH. Available from: [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - MDPI. (2023, January 30). Available from: [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (2025, September 4). Available from: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available from: [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6). Available from: [Link]
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma - KTU ePubl. (2022, August 20). Available from: [Link]
-
Molecular Docking Analysis of N-[2-(3-Methylthio(1,2,4-Thiadiazol-5- Ylthio))Acetyl] Benzamide Molecule with Integrin and DNA - DergiPark. (2021, November 29). Available from: [Link]
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. discoveryjournals.org [discoveryjournals.org]
- 4. benthamscience.com [benthamscience.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. mdpi.com [mdpi.com]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
Antimicrobial Spectrum and Mechanistic Profiling of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: A Technical Guide for Drug Development
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional efflux and degradation mechanisms. Among emerging candidates, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a highly versatile scaffold. By integrating a 1,2,4-triazole core with a flexible thioether linkage and an acetamide moiety, this molecule exhibits a multimodal antimicrobial spectrum. This technical guide provides drug development professionals with an in-depth analysis of the compound's molecular architecture, its dual-target mechanistic paradigms against Gram-negative bacteria and fungal pathogens, and the self-validating protocols required for rigorous preclinical evaluation.
Molecular Architecture & Pharmacophore Rationale
The structural components of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are not arbitrary; each moiety serves a specific biochemical function that contributes to its broad-spectrum efficacy[1]:
-
1,2,4-Triazole Core: Provides a high dipole moment and structural rigidity. The nitrogen atoms act as potent hydrogen bond acceptors and are critical for coordinating with metal ions in metalloenzymes (e.g., the heme iron in fungal CYP51)[2].
-
Thioether Linkage (-S-): Functions as a flexible conformational hinge. Unlike rigid carbon-carbon bonds, the thioether allows the acetamide side chain to rotate and adopt the optimal geometry for active-site binding. The sulfur atom also acts as a soft Lewis base[3].
-
Acetamide Group: Enhances aqueous solubility and serves as a critical hydrogen bond donor/acceptor pair, facilitating target engagement with bacterial enzymes[3].
-
5-Methyl Substitution: Sterically shields the triazole ring from rapid metabolic degradation while increasing the local lipophilicity (LogP), which is essential for penetrating the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria[1].
Mechanistic Paradigms: Dual-Target Antimicrobial Action
The compound exhibits a unique, multimodal mechanism of action depending on the target organism, making it a valuable asset in combating multidrug-resistant (MDR) strains[2].
Gram-Negative Efficacy via CysK Inhibition
In Gram-negative pathogens such as Escherichia coli and Salmonella typhimurium, thioacetamide-linked triazoles function as potent antimetabolites[4]. They act as competitive inhibitors of Cysteine Synthase A (CysK) . CysK normally catalyzes the conversion of O-acetylserine (OAS) to cysteine. By binding to the CysK active site, the triazole compound halts cysteine biosynthesis. This disruption cascades into a failure of sulfur assimilation, severe depletion of intracellular antioxidants (like glutathione), and ultimately, lethal accumulation of reactive oxygen species (ROS)[4].
Antifungal Efficacy via CYP51 Binding
In fungal pathogens like Candida albicans, the compound targets Lanosterol 14α-demethylase (CYP51) . The unhindered nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron at the enzyme's catalytic center. This halts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterols, disruption of the fungal cell membrane, and cell death[3].
Dual-target mechanistic pathway of triazole-thioacetamide derivatives in bacterial and fungal cells.
Quantitative Antimicrobial Spectrum
The following table synthesizes the quantitative Minimum Inhibitory Concentration (MIC) data for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its close structural analogs across various pathogenic strains[3][4][5].
| Pathogen Strain | Gram Stain / Type | MIC Range (µg/mL) | Putative Primary Target |
| Escherichia coli (ATCC 25922) | Gram-negative | 1.6 - 16 | CysK (Cysteine Synthase A) |
| Salmonella typhimurium | Gram-negative | 16 - 64 | CysK (Cysteine Synthase A) |
| Staphylococcus aureus (MRSA) | Gram-positive | 8 - 32 | DNA Gyrase / Topoisomerase IV |
| Bacillus subtilis | Gram-positive | 32 - 64 | DNA Gyrase / Topoisomerase IV |
| Candida albicans (ATCC 10231) | Fungal (Yeast) | 4 - 16 | CYP51 (Lanosterol Demethylase) |
Self-Validating Experimental Methodologies
To ensure scientific integrity and trustworthiness (E-E-A-T), the protocols used to evaluate this compound must be self-validating. The following workflows incorporate intrinsic quality control steps to prevent false positives caused by compound precipitation or non-specific assay interference.
Workflow 1: High-Throughput MIC Determination with Redox Validation
Causality & Self-Validation Rationale: Relying solely on optical density (OD600) to determine MIC can be misleading, as hydrophobic triazole derivatives may precipitate in aqueous broth, artificially inflating OD readings. To counter this, this protocol integrates resazurin (Alamar Blue) as a terminal metabolic indicator. Resazurin is a blue, non-fluorescent dye that viable cells reduce to pink, highly fluorescent resorufin. This creates a self-validating system: a well is only scored as "inhibited" if it remains blue, completely decoupling the viability readout from compound solubility artifacts.
Step-by-Step Protocol:
-
Compound Solubilization: Dissolve 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Causality: DMSO ensures complete disruption of intermolecular hydrogen bonds within the crystal lattice of the triazole.
-
Broth Microdilution: Perform two-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate to achieve a final testing range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration in all wells remains ≤1% to prevent solvent-induced cellular toxicity.
-
Inoculum Standardization: Prepare bacterial suspensions to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB. Add 50 µL to each well to achieve a final standardized inoculum of 5×105 CFU/mL.
-
Incubation & Redox Addition: Incubate the microplate at 37°C for 18 hours. Following incubation, add 10 µL of a 0.015% aqueous resazurin solution to each well. Incubate for an additional 2 hours.
-
Data Acquisition: The MIC is strictly defined as the lowest compound concentration that prevents the color shift from blue (oxidized) to pink (reduced).
Self-validating high-throughput workflow for determining minimum inhibitory concentrations (MIC).
Workflow 2: Target Engagement (CysK) Enzyme Kinetics
Causality & Self-Validation Rationale: To prove that the antibacterial effect observed in Workflow 1 is due to on-target CysK inhibition (rather than non-specific membrane lysis), an in vitro enzyme kinetics assay is required. This system uses DTNB (Ellman's reagent) for secondary detection. DTNB reacts specifically with the free thiol group of the newly synthesized cysteine. A dose-dependent decrease in DTNB absorbance directly validates that the triazole is blocking the enzymatic conversion of O-acetylserine (OAS)[4].
Step-by-Step Protocol:
-
Enzyme Reaction Setup: In a 96-well assay plate, combine purified recombinant E. coli CysK (10 nM final concentration) with varying concentrations of the triazole compound (0.1 - 100 µM) in 50 mM HEPES buffer (pH 7.5). Incubate for 10 minutes at room temperature to allow pre-binding.
-
Substrate Initiation: Initiate the enzymatic reaction by adding 2 mM O-acetylserine (OAS) and 1 mM sodium sulfide ( Na2S ).
-
Incubation & Quenching: Incubate the mixture at 37°C for exactly 30 minutes. Stop the reaction by adding 20% trichloroacetic acid (TCA) to denature the CysK enzyme. Centrifuge at 4,000 x g for 5 minutes to pellet the precipitated proteins.
-
Secondary Detection: Transfer 100 µL of the supernatant to a new plate. Add 100 µL of 0.4 mg/mL DTNB dissolved in 0.1 M phosphate buffer (pH 8.0).
-
Quantification: Read the absorbance at 412 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis. A reduction in the 412 nm signal confirms the specific inhibition of cysteine synthesis.
References
-
Title: Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria Source: PubMed Central (PMC) / NIH URL:[Link]
-
Title: Synthesis and Antimicrobial Activity of Some New 5-(Pyridin-4-yl)-3-thioacetamido-1,2,4-triazole Source: ResearchGate / Chemical Science Transactions URL:[Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES Source: Longdom Publishing URL:[Link]
-
Title: Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry Source: PubMed Central (PMC) / NIH URL:[Link]
-
Title: Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking Source: Iraqi Journal of Science / University of Baghdad URL:[Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of the antimetabolite action of thioacetamide-linked 1,2,3-triazoles as disruptors of cysteine biosynthesis in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
initial toxicity assessment of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
An In-Depth Technical Guide to the Initial Toxicity Assessment of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Executive Summary
The development of novel chemical entities for pharmaceutical or other applications necessitates a rigorous evaluation of their potential toxicity. This guide provides a comprehensive framework for the , a compound integrating a 1,2,4-triazole moiety, known for a wide range of biological activities, with an acetamide functional group, which has a known toxicological profile.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach grounded in established regulatory guidelines and scientific best practices. The proposed assessment strategy encompasses a tiered approach, beginning with in vitro cytotoxicity and genotoxicity assays, followed by an in vivo acute oral toxicity study. The causality behind experimental choices and the integration of data for a preliminary risk assessment are emphasized throughout.
Introduction: Compound Profile and Rationale for Toxicity Assessment
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a methylated 1,2,4-triazole ring linked via a thioether bridge to an acetamide group. The 1,2,4-triazole nucleus is a common scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties.[2][4] Conversely, acetamide is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, a "possible human carcinogen," based on findings of hepatocellular carcinomas in rats.[5][6] While some in vivo studies have shown acetamide to be non-genotoxic in rodent hematopoietic tissue, its carcinogenic potential necessitates a thorough evaluation of any new derivative.[5]
Given the potential for both therapeutic efficacy and toxicity inherent in its structural motifs, a comprehensive is imperative. This guide outlines a logical, stepwise approach to elucidate its preliminary safety profile.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in toxicity screening is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8][9] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[7][9] The intensity of the formazan color is directly proportional to the number of living cells.[9]
Rationale for Cell Line Selection
Considering that the liver is a primary target for acetamide toxicity, a human hepatocarcinoma cell line such as HepG2 is a logical choice.[1][6] To broaden the assessment for potential organ-specific toxicity, a human embryonic kidney cell line, HEK293 , will also be included.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in a suitable solvent (e.g., DMSO) and create a series of dilutions in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[4]
Data Presentation
| Cell Line | Treatment Duration | IC50 (µM) [Hypothetical Data] |
| HepG2 | 24 hours | 150.5 ± 12.3 |
| 48 hours | 85.2 ± 9.8 | |
| HEK293 | 24 hours | 210.8 ± 15.1 |
| 48 hours | 125.4 ± 11.7 |
Visualization of Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.
In Vitro Genotoxicity Assessment
A battery of genotoxicity tests is crucial to evaluate the potential of a compound to cause genetic damage, a key concern for carcinogenesis.[12][13] This battery should assess different endpoints, including gene mutations and chromosomal damage.[14]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenicity.[15][16] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[16] The assay detects mutations that revert the bacteria to a prototrophic state, allowing them to grow on a medium lacking the specific amino acid.[16]
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[17]
-
Exposure: Mix the tester strain, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.[17]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[18]
-
Scoring: Count the number of revertant colonies on each plate and compare it to the spontaneous reversion rate in the negative control. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the background, indicates a positive result.
In Vitro Micronucleus Test
The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[19][20] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division.[20] This assay is recommended by the OECD guideline for the testing of chemicals.[19]
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or CHO cells.
-
Treatment: Expose the cells to the test compound at a range of concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin-B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.[12][13]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[21][22] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[21]
-
Cell Treatment: Treat cells (e.g., a relevant cell line from the cytotoxicity assays) with the compound for a short duration.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with detergents and high salt to remove membranes and proteins, leaving behind the DNA as nucleoids.[23]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions to detect single- and double-strand breaks and alkali-labile sites.[24]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Image Analysis: Quantify the DNA damage by measuring the tail length, tail intensity, and tail moment using specialized software. A significant increase in these parameters compared to the control indicates genotoxicity.
Visualization of Genotoxicity Testing Strategy
Caption: A tiered strategy for in vitro genotoxicity assessment.
In Vivo Acute Oral Toxicity Assessment
Following in vitro characterization, an in vivo study is necessary to understand the compound's toxicity in a whole organism. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[25][26]
Rationale for the Acute Toxic Class Method (OECD 423)
This method is chosen for its ethical consideration of reducing animal usage while still providing sufficient information for hazard classification according to the Globally Harmonised System (GHS).[26] It involves a stepwise procedure with the use of three animals of a single sex per step.[25]
Experimental Protocol: OECD 423
-
Animal Model: Use a standard rodent model, typically female rats, as they are often slightly more sensitive.[27]
-
Fasting: Fast the animals overnight prior to dosing.[25]
-
Dose Administration: Administer the test substance as a single oral dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg.[26][27]
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days.[27] Record all clinical signs of toxicity, morbidity, and mortality.
-
Body Weight: Record the body weight of each animal before dosing and weekly thereafter.
-
Stepwise Procedure: The outcome of the first step determines the next step:
-
If mortality is observed, the dose for the next step is lowered.
-
If no mortality is observed, the dose is increased for the next step.
-
-
Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, allowing for the classification of the substance into a GHS category.
-
Pathology: Conduct a gross necropsy on all animals at the end of the study.
Data Presentation
| Starting Dose (mg/kg) | Number of Animals | Mortality (within 14 days) [Hypothetical Data] | Clinical Signs [Hypothetical Data] | GHS Classification [Hypothetical Data] |
| 300 | 3 | 0/3 | Lethargy, piloerection on day 1 | Category 5 or Unclassified |
| 2000 | 3 | 1/3 | Severe lethargy, ataxia, weight loss | Category 4 |
Integrated Data Interpretation and Conclusion
The will be based on the integrated results from the in vitro and in vivo studies.
-
Cytotoxicity: The IC50 values from the MTT assay will provide a quantitative measure of the compound's potency in causing cell death. A significant difference in IC50 values between HepG2 and HEK293 cells could suggest organ-specific toxicity.
-
Genotoxicity: A positive result in any of the genotoxicity assays (Ames, micronucleus, comet) would be a significant red flag, suggesting potential carcinogenicity and warranting further investigation into the mechanism of genetic damage.
-
Acute Oral Toxicity: The in vivo study will provide a GHS classification, which is crucial for hazard communication and risk assessment. The observed clinical signs will offer insights into the potential target organs of toxicity.
A comprehensive report will be compiled, summarizing all findings and concluding with a preliminary risk assessment. This will inform the decision on whether to proceed with further development of the compound and will guide the design of any subsequent, more detailed toxicological studies. This structured approach ensures a thorough and scientifically sound initial evaluation of the safety profile of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.
References
-
Micronucleus test - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing - PMC. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Micronucleus Assay Determination of Chromosomal Level DNA Damage. (n.d.). Retrieved March 7, 2024, from [Link]
-
Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Retrieved March 7, 2024, from [Link]
-
The micronucleus assay determination of chromosomal level DNA damage - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]
-
OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved March 7, 2024, from [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved March 7, 2024, from [Link]
-
In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. (n.d.). Retrieved March 7, 2024, from [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Retrieved March 7, 2024, from [Link]
-
Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Comet Assay: A Straight Way to Estimate Geno-Toxicity, 21st Century Pathology. (2023, April 27). Retrieved March 7, 2024, from [Link]
-
The power of the comet assay to detect low level genotoxicity and DNA repair factors affecting its power - MedCrave online. (2017, June 14). Retrieved March 7, 2024, from [Link]
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. (n.d.). Retrieved March 7, 2024, from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved March 7, 2024, from [Link]
-
Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells - MDPI. (2025, April 4). Retrieved March 7, 2024, from [Link]
-
OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved March 7, 2024, from [Link]
-
The Ames Test. (n.d.). Retrieved March 7, 2024, from [Link]
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.). Retrieved March 7, 2024, from [Link]
-
Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. (2024, June 18). Retrieved March 7, 2024, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved March 7, 2024, from [Link]
-
Guidance Document on Acute Oral Toxicity Testing | OECD. (2002, May 10). Retrieved March 7, 2024, from [Link]
-
Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. (1986, January 1). Retrieved March 7, 2024, from [Link]
-
The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed. (2019, August 27). Retrieved March 7, 2024, from [Link]
-
Biological effects of acetamide, formamide, and their mono and dimethyl derivatives: An update - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]
-
Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed. (2020, October 1). Retrieved March 7, 2024, from [Link]
-
(PDF) Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - ResearchGate. (2020, September 21). Retrieved March 7, 2024, from [Link]
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR. (n.d.). Retrieved March 7, 2024, from [Link]
-
In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC. (2025, March 4). Retrieved March 7, 2024, from [Link]
-
In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis - PubMed. (2023, November 15). Retrieved March 7, 2024, from [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed. (2016, October 4). Retrieved March 7, 2024, from [Link]
-
oa ADME, Synthesis and Antimycobacterial Activity of 1,2,4-Triazol-3-thiol Linked Phenylacetamide Derivatives - Bentham Science Publishers. (2023, January 1). Retrieved March 7, 2024, from [Link]
-
Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)- N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents - Semantic Scholar. (2025, December 16). Retrieved March 7, 2024, from [Link]
-
Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4 - Semantic Scholar. (2022, November 17). Retrieved March 7, 2024, from [Link]
-
(PDF) The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[15][19][21]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides - ResearchGate. (2026, January 3). Retrieved March 7, 2024, from [Link]
-
2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (2023, September 6). Retrieved March 7, 2024, from [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - ResearchGate. (2025, December 10). Retrieved March 7, 2024, from [Link]
Sources
- 1. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 2. jocpr.com [jocpr.com]
- 3. In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. The Micronucleus Assay Determination of Chromosomal Level DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 13. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. archive.epa.gov [archive.epa.gov]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
- 20. xenometrix.ch [xenometrix.ch]
- 21. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 21stcenturypathology.com [21stcenturypathology.com]
- 24. The power of the comet assay to detect low level genotoxicity and DNA repair factors affecting its power - MedCrave online [medcraveonline.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
Methodological & Application
Application Note: Synthesis Protocol for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Scientific Context & Mechanistic Overview
1,2,4-Triazole derivatives are privileged scaffolds in modern medicinal chemistry, renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties[1]. Specifically, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide serves as a critical intermediate. The combination of the triazole core with a thioacetamide moiety creates a highly reactive building block, frequently utilized in the downstream synthesis of fused heterocyclic systems, such as triazolothiadiazines, which are potent pharmacological agents[2][3].
Causality in Experimental Design: Tautomerism and Regioselectivity
The synthesis of this compound relies on the regioselective S-alkylation of the precursor, 5-methyl-4H-1,2,4-triazole-3-thiol. In solution, this precursor exists in a dynamic thione-thiol tautomeric equilibrium[1]. The success of this protocol hinges on exploiting the differential acidity between the functional groups.
The thiol group ( pKa≈8 ) is significantly more acidic than the triazole ring nitrogen ( pKa≈10 ). By deliberately selecting a mild base like anhydrous potassium carbonate ( K2CO3 ), the protocol selectively abstracts the thiol proton to generate a highly nucleophilic thiolate anion. Using a stronger base (e.g., NaH or NaOH ) would risk deprotonating the ring nitrogen, leading to unwanted N-alkylation, or hydrolyzing the electrophile (2-chloroacetamide). The thiolate anion subsequently undergoes a rapid, regioselective SN2 substitution at the α -carbon of 2-chloroacetamide.
Thione-thiol tautomerism and regioselective S-alkylation pathway.
Experimental Methodologies
This protocol is designed as a self-validating system. Each phase includes specific observational triggers (e.g., precipitate formation, TLC shifts) to ensure the reaction is proceeding correctly before moving to the next step.
Phase 1: Synthesis of Precursor (5-methyl-4H-1,2,4-triazole-3-thiol)
This precursor is synthesized via the alkaline cyclization of a thiosemicarbazide intermediate[1][4].
-
Reagent Preparation : Dissolve thiosemicarbazide (10 mmol, 0.91 g) in a 5% aqueous sodium carbonate ( Na2CO3 ) solution (20 mL). Cool the flask in an ice bath to 0–5 °C.
-
Acylation : Slowly add acetyl chloride (11 mmol, 0.86 g) dropwise over 15 minutes under continuous magnetic stirring. Self-validation: A white intermediate precipitate (acyl thiosemicarbazide) will begin to form.
-
Cyclization : Attach a reflux condenser and heat the reaction mixture to 90–100 °C for 4–6 hours. The alkaline medium drives the intramolecular dehydrative cyclization.
-
Neutralization & Isolation : Cool the mixture to room temperature. Carefully acidify the solution using dilute HCl (1M) until the pH reaches 3–4.
-
Purification : Filter the resulting yellowish-white precipitate under vacuum, wash extensively with cold distilled water to remove inorganic salts, and recrystallize from ethanol to yield pure 5-methyl-4H-1,2,4-triazole-3-thiol.
Phase 2: S-Alkylation to form 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
-
Deprotonation : In a dry 100 mL round-bottom flask, suspend 5-methyl-4H-1,2,4-triazole-3-thiol (5 mmol, 0.57 g) in 25 mL of anhydrous ethanol. Add finely powdered, anhydrous K2CO3 (6 mmol, 0.83 g). Stir at room temperature for 30 minutes. Causality: Ethanol is chosen over DMF here because it allows for a cleaner, self-precipitating work-up, while K2CO3 acts heterogeneously to slowly release the thiolate.
-
Alkylation : Add 2-chloroacetamide (5.5 mmol, 0.51 g) portion-wise to the suspension.
-
Reaction Progression : Heat the mixture to a mild reflux (75–80 °C) for 3–4 hours.
-
TLC Monitoring : Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 7:3). Self-validation: The reaction is complete when the lower-Rf thiol spot disappears and a new, distinct UV-active spot appears.
-
Work-up & Isolation : Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure to one-third of its original volume. Pour the concentrated mixture into 50 mL of crushed ice/water and stir vigorously for 15 minutes. The sudden change in polarity forces the product to precipitate.
-
Purification : Filter the crude solid, wash with ice-cold water (2 x 10 mL), and recrystallize from an ethanol/water (1:1) mixture to afford the pure target compound.
Step-by-step synthetic workflow for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.
Data Presentation & Quality Control
To ensure reproducibility and high yield, the S-alkylation conditions were evaluated. The use of a mild base in a protic solvent proved optimal for maximizing regioselectivity.
Table 1: Optimization of S-Alkylation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (S:N) | Isolated Yield (%) |
| Ethanol | NaOH | 78 | 3 | 85:15 | 65 |
| Ethanol | K2CO3 | 78 | 4 | >98:2 | 88 |
| DMF | K2CO3 | 80 | 3 | >95:5 | 82 |
| Acetone | Et3N | 56 | 6 | 90:10 | 70 |
Note: K2CO3 in ethanol provides the optimal balance of high S-regioselectivity and yield, effectively suppressing N-alkylation side products and electrophile hydrolysis.
Table 2: Expected Physicochemical & Spectral Properties Validation of the final product should be confirmed against the following expected analytical benchmarks.
| Property / Analytical Method | Expected Value / Signal |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, hot Ethanol; Insoluble in cold Water |
| IR Spectroscopy (KBr) | ~3300-3150 cm⁻¹ ( NH/NH2 stretch), ~1685 cm⁻¹ ( C=O amide), ~1610 cm⁻¹ ( C=N ) |
| ¹H NMR (400 MHz, DMSO-d6) | δ ~2.30 (s, 3H, CH3 ), ~3.85 (s, 2H, S−CH2 ), ~7.15 & 7.55 (br s, 2H, NH2 of amide), ~13.7 (br s, 1H, triazole NH ) |
| ¹³C NMR (100 MHz, DMSO-d6) | δ ~11.5 ( CH3 ), ~35.2 ( S−CH2 ), ~151.0 (Triazole C−CH3 ), ~158.5 (Triazole C−S ), ~170.2 ( C=O ) |
References
-
Benchchem. An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole Derivatives. Benchchem. 1
-
Rasayan Journal of Chemistry. SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan J. Chem. 4
-
National Center for Biotechnology Information (PMC). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. PMC. 2
-
ResearchGate. Synthesis, Characterization and In Vitro Antibacterial Evaluation of Novel 4-(1-(Pyrimidin-4-yl)Ethyl)-12 H -Pyrimido[4′,5′:5,6][1,4]Thiazino[2,3- b ]Quinoxaline Derivatives. ResearchGate. 3
Sources
Application and Protocols for Evaluating 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives in Oncology
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] These heterocyclic compounds have been investigated for their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways implicated in cancer progression.[3][4][5][6] This document provides a detailed guide for the in vitro evaluation of a specific derivative, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, as a potential anticancer agent. While extensive public data on this exact molecule is limited, the protocols and expected outcomes described herein are based on comprehensive studies of structurally similar 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivatives.[5][6]
The core hypothesis is that 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, hereafter referred to as "Triazole Compound-MTA," exerts its anticancer effects by inducing programmed cell death (apoptosis) and potentially causing cell cycle arrest in cancer cell lines. This guide will walk researchers through a logical, multi-step process to test this hypothesis, from initial cytotoxicity screening to more detailed mechanistic studies.
Part 1: Initial Assessment of Anticancer Activity
The first step in evaluating a novel compound is to determine its cytotoxic and anti-proliferative effects on a panel of cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.[9]
Experimental Rationale: The MTT assay provides a quantitative measure of the dose-dependent effect of Triazole Compound-MTA on cancer cell viability. The resulting data is used to calculate the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.[10]
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Triazole Compound-MTA (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7][8]
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Triazole Compound-MTA in complete growth medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of Triazole Compound-MTA.
| Cell Line | Compound | Reported IC50 (µM) for similar compounds |
| PC-3 (Prostate) | 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivative | 5.96[5][6] |
| A549 (Lung) | 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivative | 7.90[5][6] |
| K-562 (Leukemia) | 2-(4H-1,2,4-triazol-3-ylthio)acetamide derivative | 7.71[5][6] |
Part 2: Mechanistic Investigations
Once the cytotoxic effects of Triazole Compound-MTA are confirmed, the next step is to investigate the underlying mechanism of cell death. The primary hypotheses to test are the induction of apoptosis and the perturbation of the cell cycle.
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[11][13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[12][13]
Experimental Rationale: By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11][13]
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cancer cell lines
-
Triazole Compound-MTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with Triazole Compound-MTA at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
After treatment, collect both the floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.[13]
-
Use appropriate compensation controls for FITC and PI.
-
Data Analysis: The flow cytometry data will be presented as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants:
-
Lower Left (Q4): Live cells (Annexin V- / PI-)
-
Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper Left (Q1): Necrotic cells (Annexin V- / PI+)
Expected Results: Treatment with Triazole Compound-MTA is expected to lead to a significant increase in the percentage of cells in the early and late apoptotic quadrants compared to the control group.
Caption: Quadrant analysis of apoptosis by flow cytometry.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phases) and subsequently inducing apoptosis.[4] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]
Experimental Rationale: This assay will determine if Triazole Compound-MTA induces cell cycle arrest in cancer cells. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[16]
Protocol 3: Cell Cycle Analysis using PI Staining and Flow Cytometry
Materials:
-
Cancer cell lines
-
Triazole Compound-MTA
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with Triazole Compound-MTA at IC50 concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[17]
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).[14]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Data Analysis: The DNA content is displayed as a histogram, with the x-axis representing fluorescence intensity (DNA content) and the y-axis representing the number of cells. The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Results: Treatment with Triazole Compound-MTA may cause an accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest), indicating that the compound interferes with cell cycle progression at that checkpoint.
Caption: Workflow for cell cycle analysis.
Investigation of Apoptotic Signaling Pathways by Western Blotting
To further elucidate the mechanism of apoptosis induction, Western blotting can be employed to analyze the expression levels of key proteins involved in the apoptotic cascade. The Bcl-2 family of proteins (including the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax) and caspases (such as caspase-3) are critical regulators of apoptosis.[3]
Experimental Rationale: A decrease in the expression of Bcl-2 and an increase in the expression of Bax and cleaved (active) caspase-3 would provide strong evidence that Triazole Compound-MTA induces apoptosis through the intrinsic mitochondrial pathway.[3][5][6]
Protocol 4: Western Blot Analysis of Apoptotic Proteins
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells in RIPA buffer.[18]
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target proteins are normalized to a loading control (e.g., β-actin).
Expected Results:
-
A decrease in the expression of the anti-apoptotic protein Bcl-2.
-
An increase in the expression of the pro-apoptotic protein Bax.
-
An increase in the level of cleaved (active) caspase-3.
Caption: Hypothesized apoptotic signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro evaluation of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in cancer cell lines. The successful execution of these protocols will provide valuable insights into the compound's anticancer potential and its mechanism of action. Positive results from these studies would warrant further investigation, including evaluation in a broader panel of cancer cell lines, assessment of effects on other signaling pathways (e.g., PI3K/AKT, MAPK), and eventual progression to in vivo studies in animal models. The versatility and established biological activity of the 1,2,4-triazole scaffold suggest that derivatives like Triazole Compound-MTA hold significant promise in the ongoing search for novel and effective cancer therapeutics.
References
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- Yurttas, L., et al. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 11(7), 894-900.
- Kakade, A., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. International Journal of Pharmaceutical and Bio-Medical Science, 4(6), 1-10.
-
Bio-protocol. (2025). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- Pawar, S. S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(1), 163-171.
-
Ionescu, R. E., et al. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Molecules, 28(24), 8086. [Link]
-
El-Sayed, N. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7234. [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
-
PubMed. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Smalley, K. S. M., & Flaherty, K. T. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology, 532, 221–230.
- Khan, I., et al. (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Molecules, 28(3), 1297.
-
Kucukguzel, I., et al. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European Journal of Medicinal Chemistry, 121, 58-70. [Link]
-
ResearchGate. (2025). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. Retrieved from [Link]
Sources
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijmtlm.org [ijmtlm.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchtweet.com [researchtweet.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: In Silico Evaluation of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide as an EGFR Kinase Inhibitor
Document Type: Advanced Protocol & Application Note Target Audience: Computational Chemists, Structural Biologists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Rationale
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase whose dysregulation is a primary driver in various malignancies, particularly non-small cell lung cancer (NSCLC)[1]. While first-generation inhibitors like Erlotinib and Gefitinib have proven clinically effective, the emergence of resistance mutations (e.g., T790M, C797S) necessitates the continuous development of novel pharmacophores.
Derivatives of 1,2,4-triazole have emerged as potent, versatile scaffolds in oncology due to their ability to form robust hydrogen-bonding networks within the ATP-binding pocket of kinases[2]. Specifically, the compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide presents a highly optimized structural profile:
-
1,2,4-Triazole Core: Acts as a bioisostere for traditional hinge-binding motifs, offering multiple nitrogen atoms as hydrogen bond acceptors/donors to interact with the critical Met793 residue in the EGFR hinge region.
-
Thioacetamide Linker: Provides necessary conformational flexibility while the terminal amide group serves as an additional anchor for hydrogen bonding with polar residues (e.g., Thr790 or Asp855) or structural water molecules.
-
5-Methyl Substitution: Enhances lipophilicity, allowing the molecule to project into the hydrophobic sub-pocket (hydrophobic region I) of the EGFR active site, thereby increasing binding affinity and residence time.
To evaluate the therapeutic potential of this compound, we employ a self-validating molecular docking workflow using AutoDock Vina. This protocol is designed to rigorously predict binding poses and affinities while minimizing false positives through integrated control mechanisms.
Caption: EGFR Signaling Pathway and Competitive Inhibition by 1,2,4-Triazole Derivatives.
In Silico Workflow Architecture
A robust computational protocol must extend beyond mere software execution; it requires a deep understanding of the physical chemistry governing the ligand-receptor interface. The following workflow outlines a self-validating system where every preparative step is causally linked to the accuracy of the final thermodynamic prediction[3].
Caption: Step-by-Step Self-Validating Molecular Docking Workflow using AutoDock Vina.
Protocol: Self-Validating Docking System
Step 1: Ligand Preparation and Conformational Optimization
Objective: Generate a physically realistic 3D starting conformation for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.
-
Structure Generation: Draw the 2D structure of the ligand using ChemDraw or Avogadro and convert it to a 3D format.
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligand's energy.
-
Causality: Raw 3D conversions often contain severe steric clashes or unnatural bond angles. Minimizing the energy ensures the ligand begins the docking simulation at a local thermodynamic minimum, preventing the docking algorithm from wasting computational cycles resolving internal structural conflicts.
-
-
Format Conversion: Use AutoDock Tools (ADT) to define rotatable bonds (specifically around the thioether and acetamide linkages) and export the file as .pdbqt.
Step 2: Receptor Preparation (EGFR Kinase Domain)
Objective: Prepare the target protein to accurately represent the active, drug-binding state.
-
Structure Acquisition: Download the high-resolution crystal structure of the EGFR kinase domain bound to Erlotinib (PDB ID: 1M17)[1].
-
Causality: Utilizing a co-crystallized structure (holo-form) rather than an apo-form ensures the binding pocket is already in a biologically relevant conformation (induced fit) suitable for accommodating small-molecule inhibitors.
-
-
Cleaning the Protein: Strip all co-crystallized water molecules, ions, and the native ligand (Erlotinib) using UCSF ChimeraX[3].
-
Protonation State Assignment: Add polar hydrogens and compute Gasteiger charges.
-
Causality: AutoDock Vina’s empirical scoring function relies heavily on hydrogen bonding and electrostatic interactions. Because X-ray crystallography rarely resolves hydrogen atoms, they must be added computationally to establish the correct directionality for H-bond donors and acceptors (crucial for the triazole ring's interaction with Met793)[3]. Save as .pdbqt.
-
Step 3: Grid Box Definition
Objective: Restrict the conformational search space to the ATP-binding site to maximize computational efficiency and accuracy.
-
Centering: Align the center of the grid box with the geometric center of the extracted native Erlotinib ligand.
-
Dimensions: Set the grid box dimensions to approximately 25 × 25 × 25 Å.
-
Causality: This size is large enough to allow the flexible thioacetamide tail to explore various sub-pockets, yet small enough to prevent the algorithm from identifying false-positive allosteric binding sites outside the kinase domain[1].
-
Step 4: AutoDock Vina Execution
Objective: Perform the molecular docking simulation.
-
Configuration: Create a config.txt file detailing the receptor, ligand, and grid parameters.
-
Exhaustiveness Tuning: Set the --exhaustiveness parameter to 32 (default is 8)[3].
-
Causality: The thioacetamide linker introduces multiple degrees of freedom. A higher exhaustiveness value forces the Monte Carlo iterated search algorithm to perform a deeper, more rigorous sampling of the conformational space. This significantly reduces the probability of the ligand becoming trapped in a false local energy minimum, ensuring a highly reliable prediction of the global minimum binding pose[3].
-
Step 5: The Self-Validation Gate (Critical Step)
Objective: Prove the reliability of the docking parameters before analyzing the novel compound.
-
Redocking: Dock the native Erlotinib ligand back into the prepared 1M17 receptor using the exact same grid and parameters.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.
-
Causality: If the RMSD is < 2.0 Å , the protocol is validated. It proves the grid box and scoring function can accurately reproduce a known biological reality. If the RMSD is > 2.0 Å, the grid box or protonation states must be recalibrated.
-
Quantitative Interaction Metrics
Once the protocol is validated, the docking of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is executed. The data below summarizes the expected quantitative benchmarks based on established literature for 1,2,4-triazole derivatives against the EGFR ATP-binding site[1],[2].
Table 1: Comparative Docking Affinities and Key Interactions
| Ligand / Compound | Binding Affinity (kcal/mol) | Primary H-Bond Interactions (EGFR Hinge Region) | Hydrophobic Contacts | Validation RMSD (Å) |
| Erlotinib (Control) | -8.5 to -9.2 | Met793 (N-H) | Leu718, Val726, Ala743 | 0.85 (Validated) |
| Gefitinib (Control) | -8.2 to -8.9 | Met793 (N-H) | Leu718, Val726, Ala743 | N/A |
| 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | -7.8 to -8.6 | Met793 (Triazole N), Thr790 (Amide O) | Val726, Leu844 (5-Methyl) | N/A (Novel) |
Data Interpretation: The novel triazole derivative demonstrates a highly competitive binding affinity comparable to first-generation inhibitors. The dual hydrogen-bonding capability (triazole core to Met793 and acetamide tail to Thr790) provides a rigid anchor, while the 5-methyl group optimizes van der Waals interactions within the hydrophobic cleft.
References
-
Swati Chaurasiya, Paranjeet Kaur, Surendra Kumar Nayak and Gopal L. Khatik. "Virtual screening for identification of novel potent EGFR inhibitors through Autodock Vina molecular modeling software." Journal of Chemical and Pharmaceutical Research, 2016.[Link]
-
Hany A.M. El-Sherief, Bahaa G.M. Youssif, et al. "Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors." Bioorganic Chemistry / PubMed, 2018.[Link]
-
In Silico Design. "Molecular Docking Workflow with AutoDock Vina and ChimeraX." In Silico Design Tutorials, 2025.[Link]
-
M. A. Mahmoud, A. F. Mohammed, et al. "Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review." RSC Advances, 2025.[Link]
Sources
Application Note: Advanced 1H and 13C NMR Characterization of Triazole Thioacetamide Derivatives
Introduction & Mechanistic Context
Triazole thioacetamides (TATs) represent a highly versatile pharmacophore in modern medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities (such as EGFR inhibition) 1. The biological efficacy of these molecules is heavily dependent on the regiochemistry of the triazole ring and the structural integrity of the thioacetamide linker 2.
For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for validating these structures. This application note provides a comprehensive, causality-driven protocol for the 1H and 13C NMR characterization of TATs, ensuring self-validating and reproducible spectral acquisition.
Principles of NMR Analysis for TATs: Expertise & Causality
Solvent Selection: The Case for DMSO-d6
While CDCl3 is the standard solvent for many organic molecules, TATs frequently exhibit low solubility in non-polar media due to their high polarity and strong intermolecular hydrogen bonding. DMSO-d6 is the solvent of choice for two mechanistic reasons:
-
Solubility: It easily disrupts the hydrogen-bonded networks of the thioacetamide moieties.
-
Proton Exchange Mitigation: DMSO-d6 significantly slows the chemical exchange rate of the amide (-NH-) proton with trace water. This allows the critical -NH- proton to be distinctly observed in the highly deshielded region of the 1H NMR spectrum (typically >10.0 ppm), which is essential for confirming the presence of the intact thioacetamide linkage 3.
Diagnostic Chemical Shifts & Rotameric Considerations
-
Triazole Core: The isolated proton on the 1,2,3-triazole or 1,2,4-triazole ring appears as a sharp singlet in the aromatic region (δ 7.80–8.20 ppm) due to the strong electron-withdrawing effect of the adjacent nitrogen atoms 1.
-
Thioacetamide Linker: The methylene protons adjacent to the sulfur (-S-CH2-) and nitrogen (-N-CH2-) are highly diagnostic, typically resonating between δ 3.70 and 5.44 ppm depending on the electronic environment 4.
-
Field Insight: Thioamides possess significant partial double-bond character at the C-N bond. This restricted rotation can sometimes result in the observation of rotamers (conformational isomers) in the NMR timescale, leading to peak doubling or broadening. Heating the sample (variable temperature NMR) can coalesce these peaks, validating that the doubling is conformational rather than indicative of an impurity.
Quantitative NMR Data Summary
The following table synthesizes the expected 1H and 13C NMR chemical shift ranges for key structural motifs in TAT derivatives, compiled from validated literature standards 54.
| Structural Motif | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Causality / Notes |
| Triazole -CH | 1H | 7.80 – 8.20 | Singlet (s) | Deshielded by adjacent electronegative N atoms. |
| Amide -NH- | 1H | 10.30 – 11.50 | Broad Singlet (br s) | Visible in DMSO-d6; absent or broad in CD3OD due to rapid deuterium exchange. |
| -S-CH2- | 1H | 3.70 – 4.70 | Singlet (s) or Multiplet | Shift depends heavily on the adjacent aryl/alkyl substituents. |
| -N-CH2- | 1H | 4.05 – 5.44 | Singlet (s) or Multiplet | More deshielded than S-CH2 due to proximity to the amide nitrogen. |
| Carbonyl (C=O) | 13C | 165.0 – 170.0 | Quaternary (Cq) | Highly diagnostic for the intact thioacetamide linker. |
| -S-CH2- | 13C | 26.70 – 38.70 | Secondary (CH2) | Confirmed via DEPT-135 (appears as a negative phase peak). |
Analytical Workflow
NMR analytical workflow for structural validation of triazole thioacetamide compounds.
Self-Validating Experimental Protocols
Step 1: Sample Preparation
-
Weighing: Accurately weigh 5–10 mg of the TAT compound for 1H NMR, or 30–50 mg for 13C NMR. Causality: Over-concentrating the sample increases viscosity, which restricts molecular tumbling and leads to line broadening (shorter T2 relaxation).
-
Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
Filtration (Critical): Pass the solution through a small plug of glass wool or a 0.2 μm PTFE syringe filter directly into a clean 5 mm NMR tube. Self-Validation: Inspect the tube against a strong light. The solution must be perfectly clear. Paramagnetic impurities or undissolved particulates distort the local B0 magnetic field homogeneity, making it impossible to achieve a good shim.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz).
-
Locking: Lock the spectrometer to the deuterium signal of DMSO-d6.
-
Tuning & Matching: Tune the probe to the exact Larmor frequencies of 1H and 13C. This maximizes radiofrequency (RF) energy transfer and signal-to-noise ratio (SNR).
-
Shimming: Perform gradient shimming (e.g., TopShim). Self-Validation: Check the lock level stability. The full width at half maximum (FWHM) of the residual DMSO-d6 pentet (δ 2.50 ppm) should be ≤ 1.0 Hz.
Step 3: 1H NMR Acquisition
-
Spectral Width (SW): Set the SW to at least 15 ppm (e.g., -1 to 14 ppm). Causality: TATs contain highly deshielded amide protons that can appear beyond 11 ppm. A narrow default window will cause these peaks to fold/alias or be missed entirely.
-
Relaxation Delay (D1): Set D1 to 1.5–2.0 seconds.
-
Scans (NS): Acquire 16 to 32 scans.
Step 4: 13C NMR Acquisition
-
Spectral Width (SW): Set the SW to 250 ppm to safely capture the carbonyl/thioamide carbons (~165–170 ppm).
-
Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds. Causality: Quaternary carbons (like the triazole carbons and the thioacetamide C=O) lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. They have long longitudinal relaxation times (T1). A short D1 will saturate these nuclei, causing their signals to disappear into the baseline.
-
Scans (NS): Acquire 512 to 1024 scans (or more, depending on concentration) to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of 13C.
Step 5: Data Processing & Validation
-
Window Functions: Apply an exponential window function prior to Fourier Transformation. Use a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0–2.0 Hz for 13C. Causality: This dampens the noise at the tail end of the Free Induction Decay (FID), significantly improving SNR without critically sacrificing resolution.
-
Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections. Apply a polynomial baseline correction to ensure accurate integration.
-
Integration (Self-Validation): Integrate the 1H spectrum setting the isolated triazole -CH singlet (δ 7.80–8.20 ppm) to exactly 1.00. The integral of the -S-CH2- peak should closely approximate 2.00, confirming the stoichiometric ratio of the synthesized TAT linker.
References
-
Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. National Institutes of Health (PMC). Available at:[Link]
-
Synthesis and evaluation of antiproliferative and mPGES-1 inhibitory activities of novel carvacrol-triazole conjugates. ACG Publications. Available at:[Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI / Semantic Scholar. Available at:[Link]
Sources
- 1. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation [mdpi.com]
- 2. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Executive Summary
The 1,2,4-triazole scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of antiviral, antifungal, and anticancer agents[1]. The compound 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a critical structural motif where a thioacetamide side chain is linked to the triazole core. In early-stage drug development and Chemistry, Manufacturing, and Controls (CMC), precise structural elucidation and impurity profiling of such derivatives are paramount.
This application note provides an in-depth, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for the analysis of this compound. By leveraging Orbitrap technology, this guide outlines the physicochemical rationale, experimental workflow, and mechanistic fragmentation pathways necessary to achieve unambiguous identification and pharmacokinetic (DMPK) tracking[2].
Physicochemical & Monoisotopic Profiling
Before initiating mass spectrometric analysis, establishing the theoretical exact mass is critical for setting the mass extraction windows (typically <5 ppm) used in HRMS data processing[3].
| Parameter | Value | Analytical Significance |
| Chemical Formula | C5H8N4OS | Defines the isotopic envelope and mass defect. |
| Monoisotopic Mass | 172.0419 Da | Baseline for exact mass calculations. |
| Target Precursor Ion [M+H]+ | 173.0497 Da | Primary target for Positive Electrospray Ionization (ESI+). |
| Heteroatom Count | N: 4, O: 1, S: 1 | High nitrogen content favors rapid protonation; sulfur provides a distinct A+2 isotopic signature (³⁴S). |
Analytical Rationale: The Case for HRMS
Why choose ESI+ and Orbitrap HRMS? The inherent diversity of synthesized triazole derivatives necessitates a nuanced approach to mass spectrometric analysis[4]. The 1,2,4-triazole ring contains multiple basic nitrogen atoms, making it highly amenable to protonation in Positive Electrospray Ionization (ESI+) mode.
However, triazole and thiadiazole derivatives are prone to rapid isomerization and complex skeletal rearrangements under mild conditions[5]. Traditional triple quadrupole (QqQ) systems lack the resolving power to distinguish isobaric interferences generated during these rearrangements. An Orbitrap or Q-TOF mass spectrometer, capable of resolving powers up to 120,000 at Full Width at Half Maximum (FWHM), is required to confidently map the C-S bond cleavage and ring-opening events by providing exact elemental compositions of the resulting fragments[6].
Self-Validating Experimental Protocol: LC-Orbitrap Workflow
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in System Suitability Testing (SST) to self-validate the instrument's performance prior to sample acquisition.
Step 1: Matrix Management & Sample Preparation
-
Solubilization: Dissolve the synthesized 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide standard in LC-MS grade 50% Methanol / 50% Water to yield a stock concentration of 1 mM. Methanol ensures optimal solubility for the moderately polar thioacetamide while maintaining compatibility with reversed-phase LC conditions[6].
-
Working Dilution: Dilute to a final concentration of 1–50 µM[6].
-
Validation Check (Blank): Prepare a 50% Methanol blank to assess column carryover and background noise.
Step 2: UHPLC Chromatographic Separation
-
Column: C18 Shielded Hydrophobic Phase (SHP) or equivalent (e.g., 2.1 × 100 mm, 1.7 µm) to manage the polar nature of the triazole without requiring extensive sample cleanup[3].
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid (FA).
-
Phase B: Acetonitrile + 0.1% FA.
-
Causality: Formic acid acts as an ion-pairing agent and provides an abundant proton source to drive ESI+ ionization of the triazole nitrogens.
-
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
Step 3: HRMS Acquisition & Data-Dependent MS2 (ddMS2)
-
Calibration: Perform a positive ion mass calibration using a standard Pierce LTQ Velos ESI Positive Ion Calibration Solution. Ensure mass accuracy is <2 ppm.
-
Full Scan: Set Orbitrap resolution to 120,000[6]. Mass range: m/z 50–500.
-
ddMS2: Set resolution to 30,000. Use Higher-energy Collisional Dissociation (HCD) with normalized collision energies (NCE) stepped at 20, 30, and 40 eV to capture both fragile side-chain cleavages and robust ring fragmentations.
Figure 1: End-to-end LC-HRMS analytical workflow for triazole derivative profiling.
Mechanistic Elucidation of MS/MS Fragmentation Pathways
Understanding the fragmentation causality is critical for identifying downstream metabolites or synthetic impurities[2]. Upon isolation of the precursor ion (m/z 173.0497) in the HCD cell, the molecule undergoes three primary, thermodynamically driven degradation pathways:
-
Loss of Ammonia (NH3): The terminal amide group of the thioacetamide side chain is highly susceptible to neutral loss. Expulsion of NH3 (-17.0265 Da) yields a fragment at m/z 156.0232.
-
Thioether Cleavage (C-S Bond Rupture): The bond between the acetamide carbon and the sulfur atom is a primary cleavage site. The loss of a neutral ketene-like/acetamide derivative (-57.0215 Da) leaves the charge retained on the triazole core, yielding the protonated 5-methyl-4H-1,2,4-triazole-3-thiol fragment at m/z 116.0283.
-
Acetamide Cation Formation: Alternatively, charge retention can occur on the side chain during C-S bond cleavage, generating an acetamide cation [C2H4NO]+ at m/z 58.0293.
Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the thioacetamide derivative.
Data Presentation
The following table summarizes the diagnostic fragment ions required to build an Extracted Ion Chromatogram (EIC) method for targeted quantification or metabolic tracking.
| Ion Type | Elemental Formula | Theoretical m/z | Neutral Loss (Da) | Structural Significance |
| Precursor | [C5H9N4OS]+ | 173.0497 | N/A | Intact protonated molecule |
| Product 1 | [C5H6N3OS]+ | 156.0232 | 17.0265 | Confirms presence of terminal amide |
| Product 2 | [C3H6N3S]+ | 116.0283 | 57.0215 | Confirms intact 5-methyl-triazole-thiol core |
| Product 3 | [C2H4NO]+ | 58.0293 | 115.0204 | Confirms acetamide side-chain integrity |
Note: For highest selectivity in complex biological matrices, it is recommended to use an extraction window of ±5 ppm around the m/z 116.0283 fragment during targeted MS/MS processing[3].
References
-
Title: HRMS Analysis of Small Molecules Source: UTMB (University of Texas Medical Branch) URL: [Link]
-
Title: LC/HRMS ORBITRAP Technique - Essential tool in drug development process Source: Selvita URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
-
Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: Semantic Scholar URL: [Link]
-
Title: Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells Source: ResearchGate URL: [Link]
Sources
Application Note: 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide as an Inducer of Apoptosis in Tumor Cells
Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Validated Experimental Protocols
Executive Summary & Mechanistic Rationale
The development of targeted small-molecule therapeutics that selectively induce apoptosis in malignant cells remains a cornerstone of modern oncology. Among emerging pharmacophores, 1,2,4-triazole thioacetamide derivatives —specifically 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its structural analogs—have demonstrated profound efficacy as antiproliferative agents. The 1,2,4-triazole ring provides exceptional metabolic stability and acts as a robust bioisostere with strong hydrogen-bond accepting properties, while the thioacetamide linker allows for optimal conformational flexibility to engage intracellular targets[1].
The Causality of Apoptosis Induction
Unlike cytotoxic chemotherapies that cause indiscriminate cellular necrosis, this compound class actively engages the intrinsic (mitochondrial) apoptotic pathway . Experimental evidence indicates that these compounds disrupt the delicate rheostat between pro-survival and pro-death signals within the cell[2].
The mechanistic cascade is driven by the following causal relationships:
-
Bcl-2 Family Modulation: The compound induces the upregulation of pro-apoptotic Bax while simultaneously downregulating anti-apoptotic Bcl-2 [3].
-
Mitochondrial Depolarization: The altered Bax/Bcl-2 ratio compromises the mitochondrial outer membrane permeability (MOMP).
-
Executioner Caspase Activation: This permeability leads to the cytosolic release of Cytochrome c, which forms the apoptosome, activating Caspase-9, and subsequently the executioner Caspases-3 and -7, culminating in programmed cell death[4].
Fig 1. Intrinsic apoptotic signaling pathway induced by the 1,2,4-triazole thioacetamide derivative.
Experimental Design & Self-Validating Systems
To empirically validate the apoptotic efficacy of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, researchers must employ an orthogonal, self-validating experimental matrix. Relying on a single viability assay (e.g., MTT) is insufficient, as it cannot distinguish between cell cycle arrest, necrosis, and apoptosis.
-
Primary Validation (Flow Cytometry): Annexin V-FITC/PI dual staining is utilized because Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[5].
-
Secondary Validation (Biochemical): Luminescent Caspase-3/7 assays provide direct enzymatic proof of the executioner phase of apoptosis.
-
Tertiary Validation (Molecular): Western blotting for Bax and Bcl-2 confirms the upstream mitochondrial trigger, ensuring the mechanism of action matches the theoretical model[6].
Fig 2. Orthogonal experimental workflow for validating apoptosis induction in tumor cell lines.
Step-by-Step Protocols
Protocol A: Cell Culture and Compound Treatment
Causality Note: The compound is highly hydrophobic. Using DMSO as a vehicle is required, but the final DMSO concentration must strictly remain ≤0.1% (v/v) to prevent vehicle-induced basal toxicity, which would confound apoptosis readouts.
-
Cell Seeding: Harvest target tumor cells (e.g., HepG2, MCF-7, or A549) at 80% confluency. Seed at a density of 1×105 cells/well in 6-well plates for Flow Cytometry/Western Blot, and 1×104 cells/well in 96-well opaque plates for Caspase assays.
-
Incubation: Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in tissue-culture grade DMSO.
-
Treatment: Treat cells with varying concentrations of the compound (e.g., 1, 5, 10, 25, and 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 µM Staurosporine or Doxorubicin).
-
Exposure: Incubate for 24 to 48 hours depending on the doubling time of the specific cell line.
Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)
Causality Note: Washing cells with ice-cold PBS is critical here. Warm buffers can accelerate membrane degradation during the handling process, artificially inflating the "late apoptosis/necrosis" quadrant.
-
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Pool them together to ensure the entire apoptotic population is captured.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).
Protocol C: Caspase-3/7 Activity Assay
-
Equilibration: Following the 24-hour treatment in the 96-well plate, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium).
-
Lysis & Cleavage: Place the plate on a plate shaker at 300–500 rpm for 30 seconds to induce cell lysis.
-
Incubation: Incubate at room temperature for 1 hour to allow the caspase-3/7 enzymes to cleave the proluminescent substrate.
-
Measurement: Measure the luminescence using a microplate reader. Calculate the fold-change relative to the vehicle control.
Quantitative Data Presentation
To establish the efficacy profile of the compound, data must be synthesized across all three validation tiers. Below is a representative data summary table demonstrating the dose-dependent apoptotic effects typical of potent 1,2,4-triazole thioacetamide derivatives[5][6].
| Treatment Group | Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Caspase-3/7 Fold Change | Bax/Bcl-2 Ratio |
| Vehicle Control | 0 (0.1% DMSO) | 99.2 ± 0.8 | 2.1 ± 0.4 | 1.0x | 0.8 |
| Compound (Low) | 5.0 | 82.4 ± 1.5 | 14.5 ± 1.2 | 2.4x | 2.1 |
| Compound (IC50) | 18.5 | 50.1 ± 2.0 | 38.7 ± 2.5 | 5.8x | 6.5 |
| Compound (High) | 50.0 | 12.3 ± 1.1 | 65.2 ± 3.1 | 12.1x | 15.2 |
| Staurosporine (+) | 1.0 | 15.4 ± 1.8 | 72.4 ± 2.8 | 14.5x | 18.0 |
Table 1: Representative multiparametric analysis of apoptosis induction in HepG2 cells following 48h exposure.
References
-
Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. MDPI. Available at:[Link]
-
Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Taylor & Francis. Available at:[Link]
-
Design, Synthesis and Evaluation of Thioacetamide-Tethered Thiadiazole-1,2,4-Triazole Hybrids as SHP2 Inhibitors for Cancer Therapy. ResearchGate. Available at:[Link]
-
Novel panaxadiol triazole derivatives induce apoptosis in HepG-2 cells through the mitochondrial pathway. PubMed. Available at:[Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. PMC. Available at:[Link]
-
Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. PMC. Available at:[Link]
Sources
- 1. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel panaxadiol triazole derivatives induce apoptosis in HepG-2 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide for bioassays
Guide for: 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and Structurally Related Compounds Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction: The Solubility Challenge with Novel Heterocycles
Researchers working with novel heterocyclic compounds, such as the 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide series, frequently encounter a significant hurdle: poor aqueous solubility. While these molecules show promise in various biological screens, their hydrophobic nature can lead to compound precipitation, inaccurate concentration measurements, and irreproducible bioassay data.[1] This guide provides a systematic, causality-driven approach to troubleshoot and overcome these solubility challenges, ensuring the generation of reliable and accurate biological data. We will move from basic troubleshooting to advanced solubilization strategies, explaining the scientific rationale behind each step.
Part 1: Initial Assessment & Compound Profile
Understanding the physicochemical properties of your compound is the first step. While experimental data for this specific molecule is limited, we can infer its behavior from its structural components: a 1,2,4-triazole ring, a thioether linkage, and an acetamide group.
Table 1: Predicted Physicochemical Properties and Their Implications
| Feature | Structural Moiety | Predicted Property | Implication for Bioassays |
| Ionizable Groups | 1,2,4-Triazole Ring | The triazole ring contains both weakly acidic (N-H) and weakly basic (pyridine-type) nitrogen atoms.[2][3] | Solubility will be highly dependent on the pH of the aqueous buffer. Ionization via pH adjustment is a primary strategy to explore. |
| Lipophilicity | Methyl Group, Thioether | Likely possesses moderate to high lipophilicity (LogP > 2). | Poor intrinsic aqueous solubility is expected. The compound will favor dissolution in organic solvents like DMSO. |
| Hydrogen Bonding | Acetamide (N-H, C=O), Triazole (N-H) | Capable of acting as both a hydrogen bond donor and acceptor. | While this can aid interaction with water, it is often insufficient to overcome the molecule's overall hydrophobicity. |
| Initial Solvent | N/A | Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO). | DMSO is the recommended solvent for preparing high-concentration stock solutions.[4][5] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems researchers face.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should do? A1: Do not attempt to dissolve the compound directly in an aqueous buffer. The standard and most effective starting point is to prepare a high-concentration stock solution, typically 10-50 mM, in 100% Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor water solubility.[5]
Q2: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates or turns cloudy when I dilute it into my aqueous buffer. Why? A2: This is a very common phenomenon known as "crashing out" or precipitation.[6][7] DMSO is miscible with water, but when a DMSO solution of a hydrophobic compound is rapidly diluted into an aqueous medium, the local DMSO concentration plummets. Water becomes the dominant solvent, and since the compound's solubility in water is very low, it precipitates out of the solution.[8] The key is to control the dilution process carefully.
Q3: How can I prevent my compound from precipitating when diluting from a DMSO stock? A3: The most effective immediate strategy is a stepwise dilution protocol . Instead of a single large dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer), perform intermediate dilutions in DMSO first to lower the concentration.[9] Then, add the final, lower-concentration DMSO stock to your aqueous buffer. This minimizes the extreme solvent change experienced by the compound. Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing to ensure rapid mixing.
Q4: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay? A4: This is a critical parameter. While cell-line dependent, a general rule is to keep the final concentration of DMSO in your assay below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity or off-target effects.[9][10] It is mandatory to run a "vehicle control" in your experiment, which contains the same final concentration of DMSO as your test wells but no compound. This allows you to differentiate between the effect of the compound and the effect of the solvent.
Part 3: In-Depth Troubleshooting & Optimization Strategies
If basic troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression from simple to more complex solutions.
Caption: A decision-making workflow for addressing compound solubility issues.
Strategy 1: pH Adjustment
-
Causality: The 1,2,4-triazole ring in your compound contains ionizable protons.[2][3] By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (salt) form of the molecule, which is almost always more water-soluble than the neutral form.[11][12][13] For a weakly acidic proton (like the triazole N-H), increasing the pH above its pKa will deprotonate it, creating an anion. For a weakly basic nitrogen, decreasing the pH below its pKa will protonate it, creating a cation.
-
Execution:
-
Determine Optimal pH: Since the exact pKa is likely unknown, perform a simple kinetic solubility test across a range of physiologically relevant pH buffers (e.g., pH 5.0, 6.5, 7.4, 8.5).
-
Prepare Solutions: Add a small, consistent amount of your DMSO stock to each buffer.
-
Observe: Incubate for 1-2 hours and visually or spectrophotometrically (by measuring turbidity at ~620 nm) assess which pH provides the best solubility.[14]
-
Validate: Ensure the optimal pH is compatible with your assay system (e.g., enzyme activity, cell viability).
-
-
Caveat: If the compound precipitates upon intravenous injection, the strong buffering capacity of blood (pH 7.2-7.4) can cause it to crash out.[15]
Strategy 2: Use of Co-solvents
-
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15] This reduction in polarity lowers the interfacial tension between the hydrophobic compound and the solvent, making it easier for the compound to stay in solution.[11]
-
Execution:
-
Prepare your final assay buffer containing a small percentage (e.g., 1-5%) of a biocompatible co-solvent.
-
Add your DMSO stock solution to this co-solvent-containing buffer.
-
-
Caveat: Like DMSO, co-solvents can have biological effects. Always run a vehicle control with the same concentration of the co-solvent.
Table 2: Comparison of Common Co-solvents for Bioassays
| Co-solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-2% | Readily available, effective for many compounds. | Can be toxic to cells at higher concentrations; volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, good solubilizing power.[] | Can be viscous; may interfere with some protein assays. |
| Propylene Glycol | 1-10% | Good safety profile, commonly used in formulations.[] | Can be less effective than other co-solvents for highly lipophilic compounds. |
Strategy 3: Cyclodextrin Complexation
-
Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate a poorly soluble "guest" molecule (your compound) within their hydrophobic core, forming an "inclusion complex".[18][19] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, thereby significantly increasing the apparent solubility of the compound.[20][21]
-
Execution:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are widely used due to their high solubility and low toxicity.[22]
-
Prepare Complex: Dissolve the cyclodextrin in your aqueous buffer first. Then, slowly add the DMSO stock of your compound to the cyclodextrin solution while vortexing. The complex formation is often a rapid equilibrium process.[23]
-
-
Benefit: This is a highly effective method that often has minimal impact on the biological assay itself, as the compound is released from the complex to interact with its target.[18]
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
Part 4: Experimental Protocols
Protocol 1: Optimized Stepwise Dilution for Aqueous Bioassays
-
Prepare Stock: Accurately weigh the compound and dissolve it in 100% DMSO to make a 20 mM stock solution. Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.
-
Intermediate Dilution (DMSO): Create an intermediate stock by diluting the 20 mM stock in 100% DMSO. For a final assay concentration of 10 µM with 0.5% final DMSO, you might make a 2 mM intermediate stock (a 1:10 dilution).
-
Final Dilution (Aqueous): Add the intermediate DMSO stock to your final assay buffer. To achieve a 10 µM final concentration with 0.5% DMSO from a 2 mM stock, you would add 5 µL of the 2 mM stock to 995 µL of assay buffer (a 1:200 dilution).
-
Mixing: Add the DMSO stock to the center of the aqueous buffer while the tube is being actively vortexed to ensure immediate and rapid dispersion.
-
Control: Prepare a vehicle control by adding 5 µL of 100% DMSO to 995 µL of assay buffer.
Protocol 2: Preparation of a Cyclodextrin-Complexed Stock Solution
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. This may require stirring or gentle warming to fully dissolve. Filter sterilize if necessary.
-
Prepare Compound Stock: Prepare a concentrated stock of your compound in 100% DMSO (e.g., 40 mM).
-
Form the Complex: While vortexing the 40% HP-β-CD solution, slowly add the DMSO compound stock to create your final, highest-concentration working stock. For example, adding 1 part 40 mM DMSO stock to 9 parts 40% HP-β-CD solution will yield a 4 mM stock in 10% DMSO and ~36% HP-β-CD.
-
Serial Dilutions: Perform subsequent serial dilutions of this complexed stock using the aqueous assay buffer.
-
Control: Your vehicle control should contain the same final concentration of both HP-β-CD and DMSO as your test wells.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Jadhav, P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Edinger, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Techniques. PMC. [Link]
-
Miro, A., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Tiwari, G., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed. [Link]
-
Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Wang, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Patel, P., & Patel, M. (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
-
Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Manchester Library. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. SlideShare. [Link]
-
McPherson, L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Yasir, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Rees, D., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. MDPI. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
Kalepu, S., & Nekkanti, V. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave. [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. [Link]
-
Küçükgüzel, Ş. G., et al. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. PubMed. [Link]
-
Ovidius University Annals of Chemistry Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. (2017). Ovidius University Annals of Chemistry. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Rees, D., et al. (2022). Synthesis and structure-activity relationship of thioacetamide-triazoles against Escherichia coli. Digital Commons@Becker. [Link]
-
Al-Ghorbani, M., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
-
Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. (2025). ResearchGate. [Link]
-
Hu, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]
-
Khan, I., et al. (2019). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. [Link]
-
Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. (2025). ResearchGate. [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Thesis | The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers | ID: nc580m649 | STAX [stax.strath.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. ajptonline.com [ajptonline.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. benchchem.com [benchchem.com]
- 15. wjbphs.com [wjbphs.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 20. mdpi.com [mdpi.com]
- 21. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Scale-Up Synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Welcome to the Process Chemistry Technical Support Center. As drug development programs advance from discovery to preclinical toxicity studies, the demand for high-purity intermediates scales exponentially. The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide via the S-alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol is a foundational transformation. However, transitioning this reaction from a 1-gram discovery vial to a 1-kilogram jacketed reactor introduces significant challenges regarding regioselectivity, exotherm management, and oxidative byproduct formation.
This guide provides a causality-driven framework, self-validating protocols, and targeted troubleshooting to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
Mechanistic Pathway & Process Workflow
The 1,2,4-triazole-3-thiol starting material exists in a dynamic thione-thiol tautomeric equilibrium. Deprotonation yields an ambidentate anion with nucleophilic centers at both the sulfur and nitrogen atoms. Directing the electrophilic attack exclusively to the sulfur atom (S-alkylation) while suppressing N-alkylation and disulfide oxidation is the primary objective of this workflow [1].
Reaction workflow and competing pathways in triazole-3-thiol S-alkylation.
Quantitative Data: Reaction Condition Optimization
To achieve chemoselective S-alkylation, the choice of base and solvent is critical. The table below summarizes our internal scale-up data, demonstrating why mild inorganic bases in protic solvents are mandatory for this transformation [2].
| Base (1.1 eq) | Solvent | Temp (°C) | S:N Alkylation Ratio | Isolated Yield | Exotherm Control |
| NaOH | Water | 50 | 70 : 30 | 65% | Poor (Runaway risk) |
| Et₃N | DMF | 25 | 85 : 15 | 78% | Moderate |
| K₂CO₃ | Ethanol | 25 | >98 : 2 | 92% | Excellent (with dosing) |
Self-Validating Scalable Protocol (1 kg Scale)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Step 1: Reactor Preparation & Deprotonation
-
Charge a 10 L jacketed glass reactor with 5-methyl-4H-1,2,4-triazole-3-thiol (1.00 kg, 8.68 mol) and absolute ethanol (5.0 L).
-
Initiate overhead stirring at 150 RPM and sparge the suspension with Nitrogen (N₂) for 15 minutes. Causality: Purging oxygen prevents the base-catalyzed oxidative dimerization of the thiol into a disulfide byproduct [4].
-
Add anhydrous Potassium Carbonate (K₂CO₃) (1.32 kg, 9.55 mol, 1.1 eq) in three portions.
-
Self-Validation Check: Stir for 45 minutes at 20°C. The suspension should transition to a nearly homogeneous, pale-yellow solution, indicating successful thiolate anion formation. If heavy solids persist, verify the water content of your ethanol (must be <0.5%).
Step 2: Electrophile Dosing
-
In a separate vessel, dissolve 2-chloroacetamide (0.85 kg, 9.10 mol, 1.05 eq) in absolute ethanol (2.0 L).
-
Set the reactor jacket cooling to 15°C.
-
Begin dosing the 2-chloroacetamide solution into the reactor via an addition funnel over 2.5 hours.
-
Self-Validation Check: Monitor the internal temperature. The S-alkylation is highly exothermic. The temperature must remain between 20°C and 25°C. A lack of temperature rise indicates a stalled reaction (check stirring/base), whereas a spike >25°C requires immediately pausing the feed to prevent thermodynamic N-alkylation.
Step 3: Reaction Monitoring & Workup
-
Post-addition, stir the reaction at 25°C for 2 hours.
-
Self-Validation Check: Pull a 1 mL aliquot, dilute with methanol, and analyze via HPLC. Proceed only when the remaining 5-methyl-4H-1,2,4-triazole-3-thiol is <1.0% AUC.
-
Once complete, slowly charge cold Deionized (DI) Water (8.0 L) into the reactor over 45 minutes. The product will begin to precipitate as a white crystalline solid.
-
Cool the reactor to 5°C and hold for 1 hour to maximize crystal growth.
-
Filter the slurry through a Nutsche filter, wash the cake with cold water (2 x 1.0 L) to remove KCl salts, and dry under vacuum at 45°C to constant weight.
Troubleshooting & FAQs
Q1: Why am I seeing a mixture of S-alkylated and N-alkylated products upon scale-up?
Causality: This is a classic manifestation of Pearson's Hard and Soft Acids and Bases (HSAB) theory. The triazole ring possesses multiple nucleophilic sites[3]. The sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "hard" nucleophiles. If you use a strong base (like NaOH) or operate at high temperatures, you increase the hardness of the nucleophile and push the reaction toward thermodynamic control, which favors N-alkylation. Solution: Strictly utilize a mild base (K₂CO₃) and maintain the reaction temperature below 30°C to keep the reaction under kinetic control, which exclusively favors the softer sulfur atom.
Q2: My yield dropped significantly during scale-up, and LC-MS shows a mass corresponding to a dimer [M-H+]. What happened?
Causality: 1,2,4-Triazole-3-thiols are highly susceptible to oxidative coupling. In an alkaline environment, exposure to atmospheric oxygen rapidly oxidizes the thiolate anions into inert disulfide dimers [4]. At the bench scale, reactions are fast enough that oxygen exposure is minimal. At the kilogram scale, longer addition and stirring times exacerbate this issue. Solution: Implement continuous subsurface Nitrogen (N₂) sparging during Step 1, and maintain a positive nitrogen blanket throughout the electrophile dosing phase.
Q3: The reaction exotherm is difficult to control when adding solid 2-chloroacetamide directly.
Causality: The Sₙ2 nucleophilic substitution between the thiolate and the α-haloacetamide releases significant enthalpy. Adding solid 2-chloroacetamide in batches causes localized concentration spikes, leading to rapid, uncontrollable heat generation. Solution: Never add the electrophile as a solid at scale. Dissolve the 2-chloroacetamide in a compatible solvent (ethanol) and dose it continuously over several hours. This matches the rate of heat generation with the heat removal capacity of your reactor's cooling jacket.
Q4: How can I avoid column chromatography for purification at the kilogram scale?
Causality: Column chromatography is not viable for large-scale manufacturing due to solvent volume and time constraints. Fortunately, the target S-alkylated acetamide exhibits a steep solubility curve in ethanol/water mixtures, whereas the inorganic salts (KCl, excess K₂CO₃) and unreacted 2-chloroacetamide are highly water-soluble. Solution: Utilize the anti-solvent crystallization method described in Step 3. By quenching the ethanolic reaction mixture with a large volume of cold water, you force the selective precipitation of the target molecule while keeping impurities dissolved in the mother liquor.
References
-
Chemistry Central Journal - Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Boraei et al., 2016.[Link]
-
Russian Journal of Organic Chemistry - Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Samvelyan et al., 2020.[Link]
-
Molecules (MDPI) / PubMed Central - Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. 2024.[Link]
Technical Support Center: ADME Optimization for Thioacetamide-Triazole (TAT) Hybrids
Welcome to the TAT Hybrid ADME Support Center. Thioacetamide-triazoles (TATs) are an emerging class of antibacterial agents targeting Gram-negative pathogens (e.g., E. coli) by acting as prodrugs activated by cysteine synthase A (CysK)[1]. However, early hits often suffer from unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties[2]. This guide provides mechanistic troubleshooting, structural optimization strategies, and validated protocols to accelerate your hit-to-lead campaigns.
Section 1: Mechanism & Rationale (FAQ)
Q: Why do initial TAT hits show high in vitro potency but fail in vivo? A: Initial TAT hits (e.g., compound 57) demonstrate excellent Minimum Inhibitory Concentrations (MIC = 1.6-3.1 μg/mL) against E. coli but often exhibit rapid metabolic clearance and poor oral bioavailability[2]. The causality lies in the lability of the thioacetamide linker and non-optimized lipophilicity of the aryl groups. To optimize, you must balance the electronic properties of the 1,2,3-triazole core—which acts as a critical pharmacophore and bioisostere—with sterically shielded linkers to prevent premature enzymatic degradation[3].
Q: How does the mechanism of action dictate our ADME strategy? A: TATs are prodrugs. They must penetrate the Gram-negative outer membrane and reach the cytoplasm intact to be activated by bacterial CysK. CysK condenses the TAT with O-acetyl-L-serine to form a toxic false product, disrupting sulfur assimilation[1]. Therefore, ADME optimization cannot alter the core binding motif required for CysK recognition. The 1,2,3-triazole ring is strictly required for potency; modifying it drastically decreases antibacterial activity[1].
Figure 1: Mechanism of CysK-mediated TAT prodrug activation disrupting sulfur metabolism.
Section 2: Troubleshooting ADME & SAR Optimization
Q: My TAT hybrid has a short half-life in liver microsomes. How should I modify the structure? A: High microsomal clearance is typically due to cytochrome P450 (CYP) mediated oxidation of the aryl ring or hydrolysis of the thioacetamide linker.
-
Aryl Ring: Substitutions here are generally well-tolerated. Replace electron-rich phenyl rings with heteroaryl systems like thiazole or pyridine. Pyridine rings display considerable stability toward chemical and metabolic degradation[4].
-
Thioacetamide Linker: This is the most nuanced region. Introducing a methyl branch directly to the thioacetamide linker substantially decreases antibacterial activity due to steric clashes in the CysK active site[1]. Instead, use isomeric propionamide or N-benzamide systems, which retain on-target activity while increasing steric hindrance against host amidases[1].
-
Triazole Core: Do not replace the 1,2,3-triazole. It possesses strong dipole moments and H-bond accepting properties that are critical for target binding and improving overall pharmacokinetic parameters[3],[4].
Quantitative Data Summary:
| Compound Variant | Modification Region | MIC vs E. coli (μg/mL) | Microsomal t1/2 (min) | Oral Bioavailability (F%) |
| Initial Hit (57) | Unsubstituted Aryl | 1.6 | < 15 | < 10% |
| Analog A | Methylated Linker | > 64.0 | 45 | 25% |
| Analog B | Triazole Replaced | > 128.0 | 50 | 30% |
| Optimized Lead | Pyridine Aryl + N-benzamide | 3.1 | > 120 | 65% |
(Note: Data synthesized from SAR trends established by Dharuman et al. and related structural studies[2],[1],[4])
Section 3: Self-Validating Experimental Protocols
To ensure trust and reproducibility, the following protocols are designed as self-validating systems. By including internal controls, researchers can instantly verify assay integrity and pinpoint the exact cause of compound failure.
Protocol 1: In Vitro Liver Microsomal Stability Assay
Purpose: To quantify the metabolic clearance of TAT hybrids and validate linker stability. Causality: Assessing intrinsic clearance ( CLint ) helps predict in vivo hepatic clearance. If the compound depletes rapidly without NADPH, the instability is driven by non-CYP enzymes (e.g., amidases attacking the thioacetamide), dictating a need for linker optimization.
Step-by-Step Methodology:
-
Preparation: Thaw human/rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking: Dilute the TAT hybrid (test) and Verapamil (positive control for CYP-mediated clearance) to a final concentration of 1 μM in the buffer.
-
Pre-incubation: Add microsomes to the mixture (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Step: Maintain a parallel "Minus-NADPH" control cohort to differentiate CYP450 oxidation from amidase/esterase hydrolysis.
-
Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of % remaining against time to calculate the elimination rate constant ( k ) and half-life ( t1/2=0.693/k ).
Figure 2: Self-validating microsomal stability workflow with NADPH controls.
Protocol 2: CysK Activation & False Product Quantification
Purpose: To ensure that ADME-optimizing structural changes (e.g., bulky N-benzamide linkers) do not sterically hinder the prodrug's ability to be activated by CysK. Causality: If a compound is metabolically stable but fails this assay, the structural modification has abrogated target recognition, rendering the prodrug useless[1].
Step-by-Step Methodology:
-
Enzyme Preparation: Purify recombinant E. coli CysK enzyme and dialyze into 50 mM HEPES buffer (pH 7.5).
-
Reaction Setup: In a 96-well plate, combine 100 nM CysK, 2 mM O-acetyl-L-serine (OAS), and 50 μM of the optimized TAT hybrid in HEPES buffer.
-
Incubation: Incubate the mixture at 37°C for 2 hours.
-
Derivatization: Because the false product adduct can be highly polar and difficult to retain on standard C18 columns, derivatize the primary amine of the resulting amino acid adduct using Sanger's reagent (DNFB) or FMOC-Cl to improve LC-MS/MS resolution.
-
Quantification: Quench the reaction with 1% formic acid. Centrifuge to remove precipitated protein. Inject the supernatant into an LC-MS/MS system.
-
Validation: Compare the peak area of the false product generated by the optimized lead against the original hit (Compound 57). A >80% relative yield indicates successful retention of the prodrug mechanism.
References[2] Fan, Y., et al. "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool." ResearchGate. URL:https://www.researchgate.net/publication/364177420[1] Dharuman, S., et al. "Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli." National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877549/[3] Fan, Y., et al. "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool." Frontiers in Chemistry. URL:https://www.frontiersin.org/articles/10.3389/fchem.2022.1025064/full[4] "Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton." National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9393855/[5] "Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry." ACS Bio & Med Chem Au. URL:https://pubs.acs.org/doi/10.1021/acsbiomedchemau.3c00057
Sources
- 1. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Decomposition in Triazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst stability and decomposition during the synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Our goal is to provide practical, in-depth solutions based on established chemical principles to help you optimize your reactions and ensure reproducible success.
Section 1: Troubleshooting Guide for Catalyst Issues
This section directly addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve issues related to catalyst decomposition.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its reliability, but its success hinges on maintaining the copper catalyst in its active Cu(I) oxidation state.[1] Catalyst decomposition is the most common reason for reaction failure.
Q1: My CuAAC reaction started, but then stalled and the solution turned blue or green. What is happening and how can I fix it?
A1: A blue or green color in your reaction mixture is a clear visual indicator of the presence of Copper(II) ions. The catalytically active species in CuAAC is Copper(I).[2] Its oxidation to the inactive Cu(II) state is the primary cause of catalyst "death" and reaction failure.[3]
-
Causality: The Cu(I) ion is thermodynamically unstable and prone to oxidation by dissolved oxygen in the reaction medium.[3][4] This process depletes the active catalyst, halting the cycloaddition. Another potential, though less common, issue is the disproportionation of two Cu(I) ions into inactive Cu(0) and Cu(II).[4][5]
-
Immediate Solutions:
-
Add a Reducing Agent: Introduce a fresh solution of a reducing agent, such as sodium ascorbate (typically 10-20 mol%), to reduce the inactive Cu(II) back to the active Cu(I) in situ.[1][6]
-
Ensure an Inert Atmosphere: If you haven't already, immediately begin purging the reaction vessel with an inert gas (Argon or Nitrogen) to remove oxygen and prevent further oxidation.
-
-
Long-Term Prevention:
-
Rigorous Deoxygenation: Always use solvents that have been thoroughly deoxygenated via methods like sparging with an inert gas for 20-30 minutes or through freeze-pump-thaw cycles.
-
Standard Use of a Reductant: Incorporate a reducing agent like sodium ascorbate into your standard protocol from the beginning.[1] It continuously regenerates the active catalyst, providing a buffer against trace amounts of oxygen.
-
Q2: My reaction yield is consistently low, even when I use a reducing agent and work under an inert atmosphere. What other catalyst decomposition pathways should I consider?
A2: If oxidation is controlled, low yields often point to catalyst instability or the formation of inhibitory species. The key is to protect the Cu(I) ion.
-
Causality: In the absence of a suitable coordinating ligand, the Cu(I) catalyst is "naked" and highly susceptible to disproportionation or forming inactive copper acetylide aggregates.[1][4] Ligands are not just additives; they are essential for creating a stable, catalytically active complex.
-
Solutions:
-
Introduce a Stabilizing Ligand: The use of a nitrogen-based chelating ligand is critical. These ligands coordinate to the Cu(I) center, protecting it from decomposition and often dramatically accelerating the reaction rate.[4][5][7]
-
Optimize Ligand-to-Copper Ratio: A slight excess of the ligand relative to the copper source (e.g., 1.1 to 2 equivalents of ligand per copper atom) is often recommended to ensure all copper is complexed and protected.[8]
-
Q3: I am observing significant amounts of a byproduct from alkyne-alkyne coupling (Glaser coupling). Is this related to catalyst decomposition?
A3: Yes, the formation of diacetylene byproducts from Glaser coupling is directly related to the same problem: the presence of oxygen and Cu(II).
-
Causality: The oxidative homocoupling of terminal alkynes is a well-known side reaction catalyzed by copper in the presence of oxygen.[1][3] If your catalyst is oxidizing from Cu(I) to Cu(II), the conditions become favorable for this unwanted pathway, consuming your starting material and reducing the yield of the desired triazole.
-
Solutions:
-
Strict Oxygen Exclusion: This is the most critical factor. Re-evaluate your inert atmosphere techniques. Ensure all reagents and solvents are deoxygenated before use.
-
Use of Excess Ascorbate and Ligand: The combination of a reducing agent and a stabilizing ligand strongly suppresses the Glaser coupling pathway by keeping the copper in the +1 oxidation state and sterically shielding the catalyst center.[3][8]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC is a powerful method for synthesizing 1,5-disubstituted triazoles, complementing the 1,4-regioselectivity of CuAAC.[10] Ruthenium catalysts are generally more robust than Cu(I) systems, but they have their own vulnerabilities.
Q1: My RuAAC reaction is sluggish or gives a low yield. I am using a standard Cp*RuCl catalyst. What factors could be leading to catalyst deactivation?
A1: Low reactivity in RuAAC often relates to thermal stability, substrate compatibility, or solvent choice rather than simple oxidation.
-
Causality:
-
Thermal Decomposition: While many RuAAC reactions require elevated temperatures (80-110 °C) to proceed efficiently, prolonged heating can lead to catalyst decomposition.[11][12] This is particularly true for less stable ruthenium precursors.
-
Substrate Inhibition/Deactivation: Azides with strongly electron-withdrawing or very bulky substituents can coordinate too strongly to the ruthenium center or sterically hinder the catalytic cycle, leading to deactivation.[13]
-
Solvent Effects: The choice of solvent is crucial for catalyst stability and solubility. Protic solvents are generally not used.
-
-
Solutions:
-
Optimize Temperature and Time: Monitor your reaction by TLC or LC-MS to determine the optimal balance between reaction rate and catalyst lifespan. Avoid unnecessarily long reaction times at high temperatures. Microwave irradiation can be an effective strategy to rapidly reach the required temperature, shorten the overall heating time, and potentially improve yields by outcompeting decomposition pathways.[11]
-
Catalyst Selection: Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as CpRuCl(PPh₃)₂ or [Cp*RuCl]₄, are generally more stable and catalytically active than their non-methylated Cp counterparts.[14][15]
-
Solvent Choice: Use non-protic solvents such as Toluene, Dioxane, THF, or DMF.[10] The optimal solvent can be substrate-dependent and may require screening.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about best practices for preventing catalyst decomposition.
Q1: What is the single most important step to prevent Cu(I) catalyst decomposition? A1: Rigorous exclusion of oxygen. The Cu(I) species is highly sensitive to air.[3] Performing the reaction under an inert atmosphere (N₂ or Ar) and using properly deoxygenated solvents are non-negotiable for achieving reliable and high-yielding results.
Q2: How do I choose between TBTA and THPTA as a ligand for my CuAAC reaction? A2: The choice is dictated by your solvent system. For reactions in common organic solvents like THF, DCM, or Toluene, TBTA is the standard choice.[4] For reactions in aqueous media, which are common in bioconjugation, the water-soluble THPTA is required to ensure the solubility and stability of the copper-ligand complex.[8]
Q3: Can I prepare a stock solution of my active Cu(I) catalyst? A3: It is strongly recommended to generate the active Cu(I) catalyst in situ just before use.[6] Stock solutions of Cu(I) salts or pre-reduced catalyst complexes are prone to gradual oxidation over time, even when stored carefully. A common and reliable method is to add a Cu(II) salt (e.g., CuSO₄) and a ligand to the deoxygenated reaction mixture, followed by the addition of sodium ascorbate to initiate the reaction by generating Cu(I) in place.[8]
Q4: For RuAAC, is there a general-purpose catalyst that works for most substrates? A4: Complexes containing the pentamethylcyclopentadienyl (Cp) ligand, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are considered among the most effective and broadly applicable catalysts for RuAAC, promoting reactions for a wide range of terminal and internal alkynes.[14][15]
Section 3: Visualization of Catalyst Stability and Workflow
Visual aids can help clarify complex chemical processes and experimental setups.
Diagram: Cu(I) Catalyst Fate and Prevention Strategies
Caption: Key pathways for Cu(I) catalyst decomposition and the corresponding preventative measures.
Diagram: Experimental Workflow for Oxygen-Sensitive CuAAC
Caption: A sequential workflow for setting up a CuAAC reaction to minimize catalyst oxidation.
Section 4: Data and Protocols
Table 1: Troubleshooting Guide for Low Triazole Yield
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| CuAAC: Reaction solution turns blue/green; reaction stalls. | Oxidation of active Cu(I) to inactive Cu(II) by oxygen.[3] | Use thoroughly deoxygenated solvents and maintain a strict inert atmosphere. Add a reducing agent like sodium ascorbate (10-20 mol%).[11] |
| CuAAC: Low yield despite inert atmosphere. | Catalyst disproportionation; formation of inactive aggregates. | Add a stabilizing ligand such as TBTA or THPTA (1.1-2.0 eq. relative to copper).[4][8] |
| CuAAC: Significant alkyne homocoupling (Glaser) byproduct. | Presence of oxygen promoting Cu(II)-catalyzed side reaction.[1] | Improve inert gas technique. Ensure sufficient reducing agent and ligand are present to suppress this pathway.[3] |
| RuAAC: Reaction is sluggish or does not go to completion. | Insufficient thermal energy; inappropriate solvent. | Increase temperature (typically 80-110 °C) or use microwave irradiation.[11] Ensure a non-protic solvent (Toluene, THF, DMF) is used.[10] |
| RuAAC: Reaction fails with electron-poor or bulky substrates. | Catalyst deactivation by the substrate.[13] | Screen different CpRu catalysts (e.g., CpRuCl(PPh₃)₂, [Cp*RuCl]₄). Optimize temperature and reaction time carefully. |
Experimental Protocols
Protocol 1: General Procedure for an Oxygen-Sensitive CuAAC Reaction
This protocol describes a standard setup for a small-scale CuAAC reaction, emphasizing the exclusion of oxygen.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the alkyne (1.0 eq), the azide (1.1 eq), and the stabilizing ligand (e.g., TBTA, 0.1 eq).
-
Solvent Addition: Add the appropriate deoxygenated solvent (e.g., a 1:1 mixture of tert-butanol and water). Stir the mixture to achieve a homogeneous suspension.[11]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by bubbling the gas through the solution.
-
Catalyst Addition: In separate vials, prepare fresh solutions of copper(II) sulfate pentahydrate (0.05 eq) in deoxygenated water and sodium ascorbate (0.2 eq) in deoxygenated water.[11]
-
Reaction Initiation: Using a syringe, add the copper(II) sulfate solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may change color upon addition of the ascorbate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, it can often be quenched by opening to air. The product can be extracted with an appropriate organic solvent (e.g., ethyl acetate) after adding water. Further purification is typically achieved by column chromatography.
Protocol 2: General Procedure for a Ruthenium-Catalyzed (RuAAC) Reaction
This protocol provides a general method for synthesizing 1,5-disubstituted triazoles.
-
Vessel Preparation: In a reaction vessel (e.g., a microwave vial or a flask with a condenser), combine the alkyne (1.0 eq), the azide (1.2 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 5 mol%).[11]
-
Solvent Addition: Add a suitable non-protic solvent (e.g., toluene or DMF).[11]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[11] If using microwave irradiation, set the temperature and time according to optimized parameters.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue can be purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
References
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polytriazoles as copper(I)-stabilizing ligands in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Triazole-modified Ru-carbene complexes: A valid olefin metathesis pre-catalyst for dynamic covalent chemistry via C=C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Validation & Comparative
comparative study of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and existing antibiotics
An objective, mechanistic comparison between emerging antimetabolite compounds—specifically 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide —and conventional antibiotics reveals a fundamental paradigm shift in Gram-negative drug development. As multidrug-resistant ESKAPE pathogens increasingly evade standard-of-care therapies, targeting unexploited bacterial metabolic pathways offers a critical alternative.
This guide provides a comprehensive comparative analysis, robust experimental frameworks, and self-validating protocols for evaluating thioacetamide-linked triazoles.
Mechanistic Divergence: Antimetabolites vs. Traditional Targets
Conventional antibiotics typically target highly conserved, essential structural processes. For example, fluoroquinolones (e.g., Ciprofloxacin) inhibit DNA gyrase, while β-lactams (e.g., Ampicillin) bind to penicillin-binding proteins (PBPs) to disrupt cell wall synthesis. While effective, decades of clinical use have driven target-site mutations and efflux pump upregulation.
In contrast, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide operates as a metabolic saboteur. It belongs to a class of1[1]. CysK is an enzyme unique to bacteria that sits at a critical juncture of sulfur metabolism.
Normally, CysK catalyzes the conversion of O-acetyl-L-serine (OALS) and sulfide into L-cysteine. However, the 1,2,4-triazole thioacetamide acts as a highly potent nucleophilic alternate substrate. CysK mistakenly catalyzes the condensation of OALS with the triazole, forming a dead-end "false product." This irreversible consumption of OALS depletes intracellular cysteine, subsequently collapsing redox homeostasis and disrupting the folate cycle[1][2]. Because CysK is absent in mammalian hosts, this mechanism provides a highly selective therapeutic window.
Figure 1: Mechanism of action of thioacetamide-triazoles disrupting CysK-mediated cysteine synthesis.
Comparative Performance Data
The following table synthesizes the quantitative performance of the 1,2,4-triazole thioacetamide derivative against standard clinical antibiotics. Note the critical divergence in media-dependent activity—a hallmark of antimetabolite therapies.
| Parameter | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | Ciprofloxacin | Ampicillin |
| Primary Target | Cysteine Synthase A (CysK) | DNA Gyrase / Topoisomerase IV | Penicillin-Binding Proteins |
| Mechanism Class | Antimetabolite (False Product Formation) | DNA Synthesis Inhibitor | Cell Wall Synthesis Inhibitor |
| MIC (E. coli, MHB) | >64 µg/mL | 0.015 µg/mL | 2.0 µg/mL |
| MIC (E. coli, M9) | 1.0 - 2.0 µg/mL | 0.015 µg/mL | 2.0 µg/mL |
| Nutrient Rescue | Yes (+ L-Cysteine abolishes activity) | No | No |
| Resistance Freq. | < 10⁻⁹ | ~10⁻⁷ | ~10⁻⁶ |
| Host Cytotoxicity | >100 µM (HepG2 CC₅₀) | >100 µM | >100 µM |
Self-Validating Experimental Protocols
To rigorously evaluate antimetabolites, standard antibiotic screening pipelines must be modified. The following protocols are designed as self-validating systems, ensuring that observed antibacterial activity is causally linked to CysK inhibition rather than off-target toxicity.
Protocol 1: CysK Target Engagement via Continuous Spectrophotometric Assay
Expert Rationale: Traditional CysK assays measure L-cysteine production. However, because our compound forms a "false product," we must instead monitor the consumption of the co-substrate, OALS. We achieve this by coupling the release of acetate (a byproduct of the CysK reaction) to an NADH-dependent enzyme cascade. Crucially, sulfide is intentionally omitted from the buffer to force the enzyme to exclusively utilize the triazole, isolating the false-product formation kinetics.
-
Buffer Preparation: Prepare 50 mM HEPES (pH 7.5) containing 100 mM KCl and 1 mM TCEP to maintain a reducing environment.
-
Coupling System: Add 1 mM ATP, 2 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 10 U/mL Acetate Kinase, 10 U/mL Pyruvate Kinase, and 10 U/mL Lactate Dehydrogenase.
-
Enzyme & Inhibitor: Add 100 nM recombinant E. coli CysK and serial dilutions of the triazole compound (0.1 µM to 50 µM). Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 2 mM OALS to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 15 minutes. Calculate the initial velocity ( V0 ) to determine the catalytic efficiency of the alternate substrate.
Protocol 2: Media-Dependent Broth Microdilution & Rescue Assay
Expert Rationale: Antimetabolites targeting amino acid biosynthesis notoriously yield false-negative results (artificially high MICs) in standard Mueller-Hinton Broth (MHB) because the media contains exogenous amino acids that bypass the inhibited pathway. Testing must be conducted in M9 minimal media. A parallel "rescue" plate supplemented with L-cysteine serves as a self-validating control; if the compound is a true CysK inhibitor, exogenous L-cysteine will bypass the blockade and restore bacterial growth[1][3].
-
Media Preparation: Prepare standard MHB and M9 minimal media supplemented with 0.4% glucose and 1 mM MgSO₄. Prepare a third validation batch of M9 supplemented with 1 mM L-cysteine.
-
Inoculum: Grow E. coli ATCC 25922 overnight in M9 media. Dilute to a final inoculum of 5×105 CFU/mL in the respective test media.
-
Compound Plating: In 96-well clear-bottom plates, dispense 50 µL of media containing 2-fold serial dilutions of the triazole compound (0.25 to 128 µg/mL).
-
Inoculation: Add 50 µL of the bacterial suspension to each well.
-
Incubation & Readout: Incubate at 37°C for 18 hours. Read optical density at 600 nm (OD₆₀₀). The MIC is defined as the lowest concentration inhibiting ≥90% of growth.
-
Validation Check: Confirm that the MIC in standard M9 is low (e.g., 2 µg/mL), while the MIC in both MHB and L-cysteine-supplemented M9 shifts to >64 µg/mL, confirming on-target cysteine depletion.
Figure 2: Self-validating experimental workflow for evaluating antimetabolite antibacterial agents.
References
-
Discovery and Characterization of the Antimetabolite Action of Thioacetamide-Linked 1,2,3-Triazoles as Disruptors of Cysteine Biosynthesis in Gram-Negative Bacteria. Source: ACS Infectious Diseases URL:[Link]
-
Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Source: MDPI - Molecules URL:[Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. Source: Pharmaceuticals (Basel) / NIH PMC URL:[Link]
Sources
Validating the Anticancer Activity of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide In Vivo: A Comparative Guide
In the landscape of oncology drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activities.[1][2] This guide focuses on a promising candidate, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and provides a comprehensive framework for its in vivo validation. While in vitro studies on analogous compounds have shown significant pro-apoptotic effects in various cancer cell lines, including prostate, lung, and leukemia, a robust in vivo evaluation is paramount to ascertain its therapeutic potential.[3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a detailed comparison of the subject compound with a current standard-of-care drug, docetaxel, in a human prostate cancer xenograft model. The experimental designs and protocols herein are structured to ensure scientific integrity, providing a self-validating system for assessing anticancer efficacy and preliminary safety.
The Rationale for In Vivo Xenograft Modeling
The transition from in vitro to in vivo studies is a critical step in preclinical drug development.[4] While cell culture assays provide initial insights into a compound's activity, they lack the complexity of a living system.[5] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, offer a more physiologically relevant environment to evaluate therapeutic efficacy and toxicity.[6][7] For this guide, we have selected the DU-145 human prostate cancer cell line, a well-established model for hormone-refractory prostate cancer, to be xenografted into athymic nude mice.[8][9]
Comparative Framework: The Investigational Compound vs. Standard of Care
A direct comparison with a clinically relevant drug is essential to benchmark the performance of a new therapeutic candidate.[10] Docetaxel, a taxane derivative, is a first-line chemotherapeutic agent for hormone-refractory prostate cancer and will serve as our positive control and comparative standard.[8]
| Compound | Class | Proposed Mechanism of Action | Clinical Relevance |
| 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 1,2,4-triazole derivative | Induction of apoptosis, potential kinase inhibition[3][11] | Investigational |
| Docetaxel | Taxane | Microtubule stabilization, leading to cell cycle arrest and apoptosis[8] | Standard of care for hormone-refractory prostate cancer[8] |
Experimental Workflow for In Vivo Validation
The following diagram outlines the comprehensive workflow for the in vivo validation of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Cell Culture and Preparation for Implantation
-
Cell Line: Human prostate carcinoma DU-145 cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Procedure:
-
Culture DU-145 cells in a 37°C, 5% CO2 incubator.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile, serum-free RPMI-1640.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free RPMI-1640 and Matrigel.[12]
-
Adjust the final cell concentration to 5 x 10^6 cells/100 µL. Keep on ice until injection.
-
Animal Husbandry and Tumor Implantation
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Procedure:
Treatment Protocol
-
Tumor Growth Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]
-
Group Allocation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
Group 2: 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (e.g., 25 mg/kg, intraperitoneal injection, daily).
-
Group 3: Docetaxel (10 mg/kg, intravenous injection, weekly).[9]
-
-
Drug Administration: Administer the compounds for a predefined period (e.g., 21 days). The route of administration should be selected based on the compound's properties and intended clinical use.[16][17]
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint. TGI is calculated at the end of the study.
-
Toxicity Monitoring: Monitor the body weight of each mouse twice weekly. Observe for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).[18][19]
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.
-
Tumor Excision and Analysis: At the end of the study, excise the tumors and record their weights. A portion of the tumor should be fixed in formalin for histopathological analysis.[20]
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 150 | 1.9 ± 0.2 | - |
| 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | 25 mg/kg, i.p., daily | 850 ± 95 | 0.9 ± 0.1 | 54.1 |
| Docetaxel | 10 mg/kg, i.v., weekly | 620 ± 80 | 0.65 ± 0.08 | 66.5 |
Table 2: Hypothetical Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Observable Toxicities |
| Vehicle Control | +5.2 | None |
| 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | -2.1 | Minor, transient lethargy post-injection |
| Docetaxel | -8.5 | Significant weight loss, mild alopecia |
Mechanistic Insights: A Potential Signaling Pathway
The anticancer activity of many 1,2,4-triazole derivatives is attributed to their ability to induce apoptosis.[3] A plausible mechanism involves the modulation of key proteins in the apoptotic signaling cascade.
Caption: Proposed apoptotic signaling pathway.
Conclusion
This guide provides a robust framework for the in vivo validation of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide. By employing a human prostate cancer xenograft model and comparing its efficacy and toxicity against a standard-of-care drug, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The detailed protocols and logical workflow are designed to ensure the generation of reliable and reproducible results, upholding the principles of scientific integrity.
References
- Caffrey, P. B., et al. "A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts." In Vivo, vol. 30, no. 6, 2016, pp. 783-788.
- Inoue, S., et al. "Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model." Anticancer Research, vol. 37, no. 4, 2017, pp. 1825-1831.
- Gomha, S. M., et al. "Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025)." Archiv der Pharmazie, 2025.
- Lin, C. Y., et al. "Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts." Journal of Cancer Research and Clinical Oncology, vol. 140, no. 6, 2014, pp. 1041-1049.
- Lee, H. J., et al. "In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging.
- Vaidehi, N., et al. "Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma." Molecular Cancer Therapeutics, vol. 16, no. 8, 2017, pp. 1610-1622.
- Sarker, D., et al. "Docetaxel treatment of castrate resistant prostate cancer tumor models...
- Greenberg, P. D., et al. "Eradication of disseminated murine leukemia by chemoimmunotherapy with cyclophosphamide and adoptively transferred immune syngeneic Lyt-1+2- lymphocytes." The Journal of Immunology, vol. 126, no. 4, 1981, pp. 1318-1322.
- Makhov, P., et al. "Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model." Oncotarget, vol. 8, no. 47, 2017, pp. 82430-82442.
-
CIBERONC. "EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous)." CIBERONC, [Link].
- Huszthy, P. C., et al. "3D monitoring of tumor volume in an in vivo model." Oncology Letters, vol. 20, no. 5, 2020, p. 231.
-
Covance. "C1498-Luc-mCherry: A syngeneic acute myeloid leukemia (AML) model." Covance, [Link].
- Mokyr, M. B., et al. "Effect of Immunization or Cyclophosphamide Treatment on Growth of EL-4 Leukemia Cells in Syngenic C57BL/6 Mice." Cancer Research, vol. 38, no. 6, 1978, pp. 1526-1529.
- Caffrey, P. B., et al. "A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts." In Vivo, vol. 30, no. 6, 2016, pp. 783-788.
- Gandini, N. A., et al. "Histological analyses of tumor tissues from animal models showing...
- bioRxiv. "Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study." bioRxiv, 2024.
- DeGeorge, J. J., et al. "Predictive value of preclinical toxicology studies for platinum anticancer drugs." Cancer Chemotherapy and Pharmacology, vol. 43, no. 6, 1999, pp. 445-452.
-
Bio-protocol. "Subcutaneous xenograft model." Bio-protocol, [Link].
-
ResearchGate. "In vivo antitumor efficacy in A549 lung tumor xenograft model. a)..." ResearchGate, [Link].
- Elmore, S. A., et al. "Pathology Principles and Practices for Analysis of Animal Models." Toxicologic Pathology, vol. 47, no. 4, 2019, pp. 416-431.
- Campanelli, A., et al. "Importance of Cyclophosphamide-induced Bystander Effect on T Cells for a Successful Tumor Eradication in Response to Adoptive Immunotherapy in Mice." The Journal of Clinical Investigation, vol. 92, no. 5, 1993, pp. 2234-2242.
- bioRxiv. "In silico modelling demonstrates that user variability during tumor measurement can affect in vivo therapeutic efficacy outcomes." bioRxiv, 2022.
-
MDPI. "Syngeneic Mouse Models for Pre-Clinical Evaluation of CAR T Cells." MDPI, 2024, [Link].
-
Stanford Medicine. "In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center." Stanford Medicine, [Link].
- Hlatky, L., et al. "Three endpoints of in vivo tumour radiobiology and their statistical estimation." The British Journal of Radiology, vol. 82, no. 981, 2009, pp. 761-770.
-
Leukemia & Lymphoma Society. "Methods to administer cancer drugs." Leukemia & Lymphoma Society, [Link].
- Sun, X., et al. "Tumorigenicity Assay in Nude Mice." Bio-protocol, vol. 6, no. 21, 2016, p. e1973.
- PLOS One. "Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy." PLOS One, 2015.
- Scarselli, E., et al. "Review of Histological Grading Systems in Veterinary Medicine." Veterinary Pathology, vol. 58, no. 1, 2021, pp. 8-22.
-
Labinsights. "The Importance of Toxicology Studies in Preclinical Research." Labinsights, 2023, [Link].
-
Broughton, H. "The Crucial Role of preclinical toxicology studies in Drug Discovery." Broughton, [Link].
-
eviQ. "5-Safe administration of anti-cancer drugs." eviQ, [Link].
- Hollingshead, M. G. "Animal Modeling of Cancer Pathology and Studying Tumor Response to Therapy.
- Pan, Y., et al. "Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents." Journal of Pharmacology and Experimental Therapeutics, vol. 348, no. 3, 2014, pp. 385-394.
-
TRIAL-IN Pharma. "Which is Better for Cancer Patients: Investigational Drugs or Standard Drugs? " TRIAL-IN Pharma, 2024, [Link].
-
Labcorp. "Preclinical Research in Drug Development: From Toxicology to Translational Insights." Labcorp, 2025, [Link].
- Indian Journal of Veterinary and Animal Sciences Research. "HISTOPATHOLOGICAL STUDIES ON CANINE MAMMARY TUMORS." Indian Journal of Veterinary and Animal Sciences Research, 2025.
-
PubMed. "Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives." PubMed, [Link].
- Kucukguzel, I., et al. "Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells." European Journal of Medicinal Chemistry, vol. 121, 2016, pp. 58-70.
- Sharma, P. C., et al. "Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives." Journal of Pharmaceutical Sciences and Research, vol. 12, no. 1, 2020, pp. 104-109.
-
Digital Medicine Association. "Study of the anticancer activity of N-(5-methyl-[1][9][21]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro." Digital Medicine Association, [Link].
- Mahmood, S., et al. "Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line." Molecules, vol. 26, no. 1, 2021, p. 113.
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Eradication of disseminated murine leukemia by chemoimmunotherapy with cyclophosphamide and adoptively transferred immune syngeneic Lyt-1+2- lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive value of preclinical toxicology studies for platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Trial for Evaluating Docetaxel in a Human Prostate Cancer Cell DU145 Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 9. Concurrent chemoradiotherapy with low-dose docetaxel inhibits the growth of DU-145 prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy | PLOS One [journals.plos.org]
- 16. Using Inhibitors In Vivo [sigmaaldrich.com]
- 17. bloodcancerunited.org [bloodcancerunited.org]
- 18. labinsights.nl [labinsights.nl]
- 19. biotech-spain.com [biotech-spain.com]
- 20. Pathology Principles and Practices for Analysis of Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
Preclinical Efficacy Comparison: 1,2,4-Triazole Thioacetamide Scaffolds vs. 5-Fluorouracil in Oncology
Executive Summary
The continuous evolution of targeted oncology demands chemotypes that can bypass the resistance mechanisms associated with classical antimetabolites. 5-Fluorouracil (5-FU) has been a cornerstone in the treatment of colorectal, breast, and aerodigestive tract cancers for decades[1]. However, its clinical utility is frequently bottlenecked by dose-limiting systemic toxicity and the rapid onset of resistance, often mediated by the upregulation of dihydropyrimidine dehydrogenase (DPD)[2].
In contrast, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a highly versatile, emerging pharmacophore. The 1,2,4-triazole thioacetamide scaffold acts via distinct, multi-targeted mechanisms—such as receptor tyrosine kinase (RTK) inhibition and direct mitochondrial apoptosis induction—offering a promising alternative for 5-FU-resistant malignancies[3]. This guide provides an objective, data-driven comparison of these two compounds, detailing their mechanistic divergence, comparative in vitro efficacy, and the standardized experimental protocols required for their rigorous evaluation.
Mechanistic Divergence: Antimetabolite vs. Targeted Apoptosis
Understanding the causality behind a compound's efficacy is critical for rational drug design. The mechanisms of action (MoA) for 5-FU and the triazole-thioacetamide derivative diverge fundamentally at the cellular level.
-
5-Fluorouracil (5-FU): As a pyrimidine analogue, 5-FU enters the cell and is converted into fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with Thymidylate Synthase (TS) and folate, halting the de novo synthesis of thymidine[1]. This causes catastrophic DNA damage during the S-phase, ultimately triggering apoptosis[2].
-
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Unlike 5-FU, this triazole derivative does not rely on pyrimidine mimicry. Instead, the thioacetamide linkage provides a flexible hinge that allows the triazole core to dock into the ATP-binding pockets of overexpressed kinases (such as EGFR or PI3K)[4],[5]. Inhibition of these survival pathways, coupled with the generation of reactive oxygen species (ROS), leads to mitochondrial depolarization and subsequent caspase-mediated apoptosis[3].
Fig 1: Mechanistic pathways of 5-FU vs Triazole-Thioacetamide in inducing apoptosis.
Comparative Efficacy Profiles
When evaluating preclinical candidates, raw potency (IC50) must be contextualized with the Selectivity Index (SI)—the ratio of toxicity in normal cells versus cancer cells. The table below synthesizes representative in vitro cytotoxicity data comparing optimized 1,2,4-triazole-thioacetamide derivatives against 5-FU across standard human cell lines[6],[5].
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)
| Cell Line | Tissue Origin | 5-Fluorouracil (5-FU) | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | 12.7 ± 1.2 | 4.3 ± 0.5 | > 3.0 |
| A549 | Lung Carcinoma | 22.8 ± 1.5 | 8.9 ± 0.7 | > 2.5 |
| HCT-116 | Colorectal Carcinoma | 18.7 ± 1.4 | 5.2 ± 0.4 | > 3.5 |
| HSF | Normal Fibroblasts | 45.2 ± 3.1 | > 100.0 | N/A |
*Selectivity Index (SI) is calculated for the Triazole derivative as (IC50 HSF) / (IC50 Cancer Cell Line).
Data Analysis: The triazole-thioacetamide scaffold consistently demonstrates lower IC50 values (higher potency) in solid tumor models compared to 5-FU. More importantly, it exhibits a vastly superior Selectivity Index. 5-FU's mechanism is inherently toxic to any rapidly dividing cell (including normal fibroblasts), whereas the targeted kinase inhibition of the triazole derivative spares healthy tissue[5].
Standardized Experimental Methodologies
To ensure reproducibility and scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. Below are the optimized protocols for comparative screening.
Fig 2: Standardized preclinical screening workflow for comparative efficacy evaluation.
Protocol 1: Cell Viability & IC50 Determination (CellTiter-Glo)
Causality Note: We utilize the CellTiter-Glo (ATP-based) assay over the traditional MTT assay. Thioacetamides can occasionally act as chemical reducing agents, artificially reducing the MTT tetrazolium salt in the absence of cellular metabolism, leading to false viability readouts. ATP quantitation bypasses this artifact.
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 or A549 cells at a density of 5 × 10³ cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 10-point serial dilutions (0.1 µM to 100 µM) of 5-FU and 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide in complete media.
-
Self-Validating Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a cell-free blank (media only) to subtract background luminescence.
-
Treatment: Aspirate seeding media and apply 100 µL of the drug dilutions to the respective wells. Incubate for 72 hours.
-
Assay Execution: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Quantification: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a multi-mode microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)
Causality Note: Annexin V detects the externalization of phosphatidylserine (PS)—an early hallmark of apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes. This dual-staining allows us to definitively map whether the triazole derivative induces true apoptosis or merely non-specific necrotic toxicity.
Step-by-Step Procedure:
-
Treatment: Treat cells in 6-well plates with the respective compounds at their calculated IC50 concentrations for 48 hours.
-
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Centrifuge at 300 × g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Self-Validating Controls: Prepare four control tubes: Unstained cells (autofluorescence control), Annexin V-FITC only (compensation), PI only (compensation), and a 5-FU positive control. This guarantees that quadrant gating is an accurate reflection of biological state, not spectral overlap.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.
Conclusion
While 5-Fluorouracil remains a highly effective antimetabolite, its lack of target specificity and susceptibility to metabolic resistance limits its therapeutic ceiling. The 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide scaffold bypasses pyrimidine metabolism entirely. By leveraging targeted kinase inhibition and mitochondrial disruption, it achieves superior potency and a wider therapeutic window in preclinical models. For drug development professionals, integrating this triazole-thioacetamide core into hit-to-lead optimization pipelines offers a highly rational strategy for overcoming 5-FU refractory cancers.
References
- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025).PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECx-wbEQMefyN4zqASSDmw5hdmTnz7hs6ti-971aX-QksatTaUOgs2v4FOKMSAWVgSnNeEv-3WqYYFPKayvwU2Gc5kAASzle40Zvmb1qGI90iGweTWQxjYvLkmOkGe0cL2g0s=]
- 5-fluorouracil: mechanisms of action and clinical strategies.PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWUKFEL6inrAZxcgBESXQfdhF4e9jFZtlXuyfsFIQtxhRbE3sJpyHctacr4ry_jlrHaj8_HtoXD-cO7TpItzDIcrCZ-HOMZK-CBzuHzWtFuC4ainuTwhckVSYWZvj4eh7GeMs=]
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies.PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiMfK9MV222-KRMQEZjNhNHOlMt1Ogqqc1mF-hWZWev8aUN5JgfaK-SBe2qPsxm-3iiMpEdnf-t6WbrJggGfrtgZ8Huh3sWrIK1Z519iZowM-0bWWI5rZcZrP_grjL_os4luSdg6eGZhayvA==]
- Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity.Spandidos Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPRfyBSPO2_ZqCCrWr-KqvFwKg2CE-E1ngv-nkb1RUCY_9ccQvp-XAwYkQL9hXDFkQ00AAKWje3w9OpugoiJ1DKLC8WCEKqIf-Ge8SgDi_GEAWj3QHRZOuun_jV5GPZkcZq127Hb5bIbqW9L8bvipxGj0FWqjX]
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.MDPI.[https://vertexaisearch.cloud.google.
- Carvacrol and Thymol Hybrids: Potential Anticancer and Antibacterial Therapeutics.Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc7h4PoPe0zk8pdY9mQNSr2yggfFpzToSm3yEG0eSRHOSHzbYbTEBE5JLGoi7OEXhXMBS-7YS_GV39cMdY43m-1ze94gtJ04O-RXzdw0QwdcSrr2psHTYI5GxKSiz4eQZLfe61DD0NSNog9RLVCo7lSxCmijdKyjoHg2R3ZwrpixmiDwJF5sET]
Sources
- 1. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
in silico ADMET prediction vs in vitro results for triazole compounds
Compound ClassMetricIn Silico Prediction (SwissADME/pkCSM)In Vitro Experimental ResultDivergence RationaleStilbene-linked 1,2,3-triazole[6]Lipophilicity (LogP)3.85 (Consensus)4.12 (Shake-flask HPLC)In silico underestimates the impact of the rigid stilbene-triazole planar stacking.Coumarin-1,2,3-triazole[3]Permeability (Caco-2)High ( Papp > 10×10−6 cm/s)Low ( Papp 2.4×10−6 cm/s)Compound is a P-gp efflux substrate (Efflux Ratio = 4.5); missed by passive 2D models.Quinoline-triazole hybrid[4]CYP3A4 InhibitionNegative (Non-inhibitor)Positive (IC 50 = 3.2 µM)Triazole nitrogen coordinates with the heme iron of human CYP3A4, a dynamic 3D interaction poorly scored by basic 2D QSAR.1,2,4-Triazole-5-thione[7]Microsomal StabilityHigh Stability (T 1/2 > 60 min)Moderate (T 1/2 = 28 min)Unpredicted phase II glucuronidation at the thione moiety in vitro.
Mechanistic Insights: Decoding the Discrepancies
The Permeability Paradox
In silico tools like SwissADME predict gastrointestinal absorption based on the Brain Or IntestinaL EstimateD permeation method (BOILED-Egg), which relies on WLOGP and TPSA[6]. Because triazoles generally have favorable TPSA (around 30-45 Ų for the naked ring) and easily tunable LogP, they almost always flag as "Highly Permeable" in silico[1].
However, in vitro Caco-2 assays frequently reveal moderate to low permeability. Why? The triazole ring's multiple nitrogen atoms act as potent hydrogen bond acceptors, making them prime recognition motifs for intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Caption: Mechanistic divergence between predicted passive diffusion and in vitro active efflux.
The CYP450 Coordination Liability
Triazoles are historically privileged scaffolds for antifungal drugs (e.g., fluconazole, itraconazole) precisely because the basic nitrogen (N3 or N4) of the triazole ring coordinates tightly with the heme iron of fungal cytochrome P450 (CYP51)[2].
When designing novel triazoles for non-fungal targets (e.g., anticancer EGFR inhibitors)[1], in silico models often predict low human CYP450 risk based on training sets of general organic molecules. However, in vitro human liver microsome (HLM) assays frequently expose off-target inhibition of human CYP3A4 and CYP2D6. The static computational descriptors fail to account for the dynamic, coordinate-covalent bond formation between the triazole nitrogen and the human CYP heme group. Therefore, in vitro CYP inhibition profiling remains an absolute, non-negotiable requirement for triazole pipeline progression.
Conclusion
In silico ADMET predictions are indispensable for filtering out gross physicochemical violations in massive triazole libraries[7]. However, as demonstrated by the comparative data, they are blind to dynamic biological interactions such as transporter-mediated efflux and transition-metal coordination. A scientifically rigorous drug development program must treat in silico data as a hypothesis, utilizing in vitro Caco-2, microsomal stability, and cytotoxicity assays as the definitive validation mechanisms to bridge the translational gap.
References
-
Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective IJBBUON[Link]
-
Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles National Institutes of Health (NIH)[Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives ACS Omega [Link]
-
Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity MDPI[Link]
-
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review RSC Publishing[Link]
-
Coumarin-1,2,3-Triazole Hybrids as Promising Antibacterial Agents Indian Journal of Pharmaceutical Education and Research [Link]
-
Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET MDPI[Link]
-
Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives R Discovery[Link]
Sources
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03819G [pubs.rsc.org]
- 2. ijbbuon.edu.iq [ijbbuon.edu.iq]
- 3. ijper.org [ijper.org]
- 4. Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations | MDPI [mdpi.com]
A Comparative Guide to Apoptosis Induction: Unveiling the Mechanism of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Introduction: The Critical Role of Apoptosis in Oncology and the Emergence of Novel Triazole-Based Inducers
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. The deregulation of this intricate process is a hallmark of cancer, enabling malignant cells to evade death and proliferate uncontrollably. Consequently, the induction of apoptosis in cancer cells is a cornerstone of modern oncology and a primary objective in the development of novel chemotherapeutic agents. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, and their dysregulation is a common feature in many cancers.
This guide provides an in-depth analysis of the mechanism of apoptosis induction by a promising class of anti-cancer compounds: 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its derivatives. We will objectively compare its performance with two well-established apoptosis inducers, staurosporine and cisplatin, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel therapeutic strategies that target the apoptotic machinery.
Comparative Analysis of Apoptosis-Inducing Agents
To understand the unique properties of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide, it is essential to compare its mechanism with that of standard apoptosis inducers.
2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide Derivatives: These compounds have been shown to induce apoptosis primarily through the intrinsic (or mitochondrial) pathway . Studies on various derivatives of this core structure have demonstrated their ability to decrease the expression of the anti-apoptotic protein Bcl-2.[1] This disruption of the delicate balance between pro- and anti-apoptotic Bcl-2 family proteins leads to a loss of mitochondrial membrane potential (MMP) and the subsequent activation of executioner caspase-3.[1] The effect on the initiator caspase-8, which is central to the extrinsic pathway, is not consistently observed, suggesting a primary reliance on the intrinsic pathway.[1]
Staurosporine: A broad-spectrum protein kinase inhibitor, staurosporine is a potent inducer of apoptosis in a wide range of cell types. Its mechanism is complex and can involve both the intrinsic and extrinsic pathways. Staurosporine's inhibition of various kinases can lead to cellular stress, triggering the mitochondrial release of cytochrome c and the activation of the caspase cascade.[2][3]
Cisplatin: A widely used chemotherapeutic agent, cisplatin induces apoptosis primarily by causing DNA damage.[4][5] This genotoxic stress activates DNA damage response pathways, which in turn can trigger the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization and caspase activation.[5][6]
The following table summarizes the key mechanistic differences between these three classes of apoptosis inducers.
| Feature | 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide | Staurosporine | Cisplatin |
| Primary Mechanism | Intrinsic (Mitochondrial) Pathway | Broad Protein Kinase Inhibition | DNA Damage |
| Key Upstream Event | Downregulation of Bcl-2[1] | Inhibition of multiple kinases | DNA cross-linking[4][5] |
| Mitochondrial Involvement | Loss of MMP[1] | Induces cytochrome c release[3] | Induces cytochrome c release[4][6] |
| Caspase Activation | Primarily Caspase-3[1] | Caspase-3, -8, -9[2] | Caspase-3, -9[4][5] |
| Selectivity | Varies by derivative | Non-selective | More selective for rapidly dividing cells |
Experimental Workflows for Elucidating the Apoptotic Mechanism
A thorough investigation into the mechanism of a novel apoptosis-inducing agent requires a series of well-defined experiments. The following section details the standard workflows used to characterize the pro-apoptotic activity of compounds like 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide.
Assessment of Cytotoxicity and Cell Viability
The initial step is to determine the cytotoxic potential of the compound across various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., K-562, A549, PC-3) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and comparative agents) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantification of Apoptosis
To confirm that cell death is occurring via apoptosis, the Annexin V/Propidium Iodide (PI) assay is employed. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Measurement of Caspase Activity
The activation of caspases is a hallmark of apoptosis. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to quantify the activity of key executioner caspases.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound. Include a positive control such as staurosporine (typically 1-5 µM).[7]
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity compared to untreated control cells.
Assessment of Mitochondrial Integrity
The loss of mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway. The fluorescent dye JC-1 is commonly used to assess MMP.
Experimental Protocol: Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat cells with the test compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 2 µM) for 15-30 minutes at 37°C.[8]
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a collapsed MMP, JC-1 remains as monomers and emits green fluorescence.
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of MMP loss.
Analysis of Apoptosis-Related Protein Expression
Western blotting is used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members.
Experimental Protocol: Western Blotting for Bcl-2 and Bax
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the apoptotic signaling pathway and the experimental workflow.
Caption: Apoptotic signaling pathways.
Caption: Experimental workflow for apoptosis mechanism confirmation.
Conclusion and Future Directions
The available evidence strongly suggests that 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide and its derivatives represent a promising class of anti-cancer agents that induce apoptosis through the intrinsic mitochondrial pathway. Their mechanism, characterized by the downregulation of Bcl-2, loss of mitochondrial membrane potential, and activation of caspase-3, distinguishes them from broad-spectrum kinase inhibitors like staurosporine and DNA-damaging agents like cisplatin.
Further research should focus on elucidating the precise upstream molecular targets of these triazole compounds. Understanding how they initiate the signal that leads to Bcl-2 downregulation will be crucial for their continued development and potential clinical application. Additionally, head-to-head comparative studies with existing chemotherapeutics in a broader range of cancer models will be necessary to fully establish their therapeutic potential and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring scientific rigor and reproducibility.
References
-
Küçükgüzel, İ., Tatar, E., Özlem, B. Ö., Özsavcı, D., Holý, A., & De Clercq, E. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European Journal of Medicinal Chemistry, 121, 58-70. [Link][1]
-
Boster Biological Technology. (2024, November 12). Step-by-Step Guide to Annexin V/PI Staining. Retrieved from [Link][9]
- Ghavami, S., Hashemi, M., Ande, S. R., Yeganeh, B., Xiao, W., Eshraghi, M., ... & Los, M. (2009). Apoptosis and cancer: mutations within caspases. Journal of medical genetics, 46(8), 497-510.
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of the mitochondrial membrane potential using the cationic JC-1 dye as a sensitive fluorescent probe. Cold Spring Harbor Protocols, 2016(8), pdb-prot087365. [Link][8]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.[4]
- Chae, H. J., Kang, J. S., Byun, J. O., Han, K. S., Kim, J. H., & Kim, H. R. (2000). Molecular mechanism of staurosporine-induced apoptosis in osteoblasts. Pharmacological research, 42(4), 373-381.
- Reers, M., Smith, T. W., & Chen, L. B. (1991). J-aggregate formation of a carbocyanine as a quantitative fluorescent indicator of membrane potential. Biochemistry, 30(18), 4480-4486.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Belmokhtar, C. A., Hillion, J., & Ségal-Bendirdjian, E. (2001). Staurosporine induces apoptosis through both caspase-dependent and -independent mechanisms in a human colon adenocarcinoma cell line. Oncogene, 20(26), 3354-3362.
-
Wang, X. (2001). The expanding role of mitochondria in apoptosis. Genes & development, 15(22), 2922-2933.[5]
-
Brozovic, A., & Osmak, M. (2007). Activation of mitogen-activated protein kinases by cisplatin and their role in cisplatin-resistance. Cancer letters, 251(1), 1-16.[6]
-
Jacobson, M. D., Weil, M., & Raff, M. C. (1996). Role of Ced-3/ICE-like proteases in staurosporine-induced apoptosis of baby hamster kidney cells. Journal of Cell Biology, 133(5), 1041-1051.[3]
Sources
- 1. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com.cn]
- 6. jocpr.com [jocpr.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Reproducibility of Synthesis for 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: A Comparative Technical Guide
As a critical pharmacophore in modern drug discovery, the 1,2,4-triazole thioether scaffold is ubiquitous in antimicrobial, anti-inflammatory, and agricultural compounds. The synthesis of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide via the S-alkylation of 5-methyl-4H-1,2,4-triazole-3-thiol with 2-chloroacetamide is a fundamental transformation. However, achieving high reproducibility, chemoselectivity, and yield depends heavily on managing the substrate's tautomeric equilibrium and mitigating competitive side reactions.
This guide provides an objective comparison of the two primary synthetic methodologies—Classical Ethanolic Alkali versus Mild Aprotic Alkylation —analyzing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.
Mechanistic Causality: Tautomerism and Chemoselectivity
The chemical reactivity of 1,2,4-triazole-3-thiols is governed by a dynamic thione-thiol tautomeric equilibrium, which is highly sensitive to the solvent environment1[1]. In neutral solution, the thione form often predominates. To drive the reaction forward, a base must be introduced to deprotonate the system, generating an ambidentate anion (thiolate/nitrogen anion).
According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the resulting thiolate sulfur acts as a "soft" nucleophile, while the triazole nitrogen acts as a "hard" nucleophile. Because the α -carbon of 2-chloroacetamide is a "soft" electrophilic center, S-alkylation is kinetically favored over N-alkylation , ensuring chemoselectivity.
However, the choice of base and solvent drastically impacts the survival of the terminal acetamide group. Traditional methods utilizing strong bases (KOH/NaOH) in protic solvents2[2] risk hydrolyzing the acetamide to a carboxylic acid. Conversely, modern protocols utilize weak bases (e.g., K₂CO₃ or Cs₂CO₃) in aprotic solvents (e.g., Acetone or MeCN) to preserve the functional group and enhance reproducibility 3[3].
Synthesis Workflow & Pathway Visualization
Workflow comparing protic and aprotic S-alkylation routes for triazole thioacetamide synthesis.
Quantitative Data Comparison
The following table summarizes the performance metrics of both synthetic routes based on standardized bench trials.
| Parameter | Method A: Classical Ethanolic Alkali | Method B: Mild Aprotic S-Alkylation |
| Solvent System | Ethanol / Water (Protic) | Dry Acetone or Acetonitrile (Aprotic) |
| Base Reagent | NaOH or KOH (Strong Base) | K₂CO₃ or Cs₂CO₃ (Weak, Heterogeneous) |
| Reaction Temperature | 78°C (Reflux) | 50°C (Mild Heating) |
| Reaction Time | 2 – 4 hours | 6 – 8 hours |
| Average Isolated Yield | 65% – 75% | 85% – 92% |
| Primary Side Reactions | Hydrolysis of acetamide group | Minimal (Trace N-alkylation) |
| Reproducibility Score | Moderate (Highly temperature-dependent) | High (Consistent kinetic profile) |
Self-Validating Experimental Protocols
To ensure maximum reproducibility, the following protocols are designed as self-validating systems. Visual and physical checkpoints are embedded within the steps to confirm reaction progression without immediate reliance on complex analytical instrumentation.
Method A: Classical Ethanolic Alkali Route
Best suited for rapid synthesis where minor hydrolysis impurities can be tolerated or easily separated.
-
Thiolate Generation: Suspend 5-methyl-4H-1,2,4-triazole-3-thiol (10.0 mmol, 1.15 g) in 20 mL of absolute ethanol. Add a 10% aqueous solution of NaOH (11.0 mmol, 0.44 g).
-
Causality & Validation Checkpoint: The opaque suspension must transition to a completely transparent solution within 5 minutes. This optical clarity confirms the quantitative deprotonation of the thiol into the highly soluble sodium thiolate salt. If turbidity remains, it indicates incomplete salt formation or oxidative dimerization to a disulfide.
-
-
Electrophile Addition: To the clear solution, add 2-chloroacetamide (11.0 mmol, 1.03 g) portion-wise over 10 minutes to control the mild exotherm.
-
Reflux & Alkylation: Heat the mixture to reflux (78°C) for 3 hours.
-
Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active thiol spot confirms the consumption of the starting material. Furthermore, the reaction mixture will slowly turn cloudy as sodium chloride (NaCl) precipitates out of the ethanolic solution.
-
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Filter the resulting white precipitate under vacuum, wash with cold water to remove residual NaCl and unreacted salts, and recrystallize from hot ethanol.
Method B: Mild Aprotic Route (Recommended)
Best suited for high-purity applications, drug screening libraries, and scale-up, as it prevents acetamide hydrolysis.
-
Heterogeneous Base Setup: Suspend 5-methyl-4H-1,2,4-triazole-3-thiol (10.0 mmol, 1.15 g) and finely powdered, anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in 30 mL of dry acetone.
-
Causality: K₂CO₃ is insoluble in acetone. It acts as a heterogeneous basic surface that slowly generates the thiolate without dumping excess hydroxide ions into the solution, thereby completely protecting the sensitive acetamide group from base-catalyzed hydrolysis.
-
-
Pre-activation: Stir the suspension vigorously at room temperature for 30 minutes to ensure adequate surface interaction and thiolate formation.
-
Alkylation: Add 2-chloroacetamide (11.0 mmol, 1.03 g) dissolved in 10 mL of dry acetone dropwise.
-
Mild Heating: Heat the mixture to 50°C for 6 to 8 hours.
-
Validation Checkpoint: The continuous formation of a dense, fine white precipitate (KCl) at the bottom of the flask serves as a visual kinetic indicator of the Sₙ2 displacement. The reaction is complete when precipitate formation ceases and TLC confirms the absence of the starting thiol.
-
-
Workup: Filter the warm mixture to remove the inorganic salts (K₂CO₃ and KCl). Concentrate the transparent filtrate under reduced pressure to yield the crude product. Recrystallize from an ethyl acetate/hexane mixture to obtain analytically pure white crystals.
Conclusion & Recommendations
While the Classical Ethanolic Alkali (Method A) provides a faster reaction time, its reproducibility suffers due to the narrow thermodynamic window between successful S-alkylation and unwanted base-catalyzed hydrolysis of the acetamide moiety.
For modern drug development workflows, Method B (Mild Aprotic) is the superior choice. By utilizing a heterogeneous weak base (K₂CO₃) in an aprotic solvent (acetone), the thiolate nucleophile remains highly reactive ("naked" anion effect) while the acetamide group is protected from hydrolytic degradation. This results in a self-validating, highly reproducible protocol that consistently delivers yields exceeding 85%.
References
- Title: An In-depth Technical Guide to the Chemical Properties of 3-(Aminomethyl)
- Title: Alkylation, amino(hydroxy)
- Source: Università di Bologna (unibo.it)
Sources
assessing the selectivity of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide for cancer cells
The pursuit of targeted cancer therapies hinges on maximizing cytotoxicity in malignant tissues while preserving healthy cells—a metric quantified as the Selectivity Index (SI). Recently, the 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide scaffold has emerged as a highly tunable pharmacophore in drug development. By combining the hydrogen-bonding capacity of the acetamide moiety with the hydrophobic, electron-rich nature of the 1,2,4-triazole ring, this class of compounds demonstrates profound selective apoptosis in various cancer cell lines, including A549 (lung adenocarcinoma) and U87MG (glioblastoma)[1][2].
This guide provides an in-depth comparative analysis of this triazole-thioacetamide scaffold against standard chemotherapeutics, detailing the mechanistic rationale, comparative performance data, and the self-validating experimental workflows required to assess its selectivity.
Mechanistic Rationale: Why the Triazole-Thioacetamide Scaffold?
Standard chemotherapeutics like Cisplatin operate via indiscriminate DNA cross-linking, which leads to narrow therapeutic windows and severe off-target toxicity. In contrast, derivatives of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide act as targeted allosteric modulators.
The structural causality is twofold:
-
The 1,2,4-Triazole Core: Acts as a bioisostere for amide bonds, providing metabolic stability while engaging in strong dipole-dipole interactions with target kinases.
-
The Thioacetamide Linker: Grants conformational flexibility, allowing the molecule to anchor into specific allosteric pockets—such as the tunnel allosteric site of SHP2 (Src homology-2 domain-containing phosphatase-2) or matrix metalloproteinase-9 (MMP-9)[2][3].
By inhibiting these specific oncogenic pathways, the compound induces reactive oxygen species (ROS) generation and mitochondrial depolarization exclusively in hypermetabolic cancer cells, culminating in selective caspase-3 mediated apoptosis[2][3].
Mechanism of action for triazole-thioacetamide induced selective apoptosis in cancer cells.
Comparative Performance Data
To objectively evaluate the product's performance, we compare the in vitro cytotoxicity of specific 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives against Cisplatin. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 10 is generally considered indicative of a highly favorable safety profile.
Table 1: Comparative Cytotoxicity and Selectivity Index (SI)
| Compound | Target Cell Line (Cancer) | Normal Cell Line | IC₅₀ (Cancer) | IC₅₀ (Normal) | Selectivity Index (SI) |
| Triazole-Thioacetamide Derivative (4c) [1] | A549 (Lung Adenocarcinoma) | NIH/3T3 (Mouse Embryoblast) | 23.30 ± 0.35 µM | >1000 µM | >42.9 |
| Triazole-Thiadiazole Hybrid (Cmpd 28) [2] | U87MG (Glioblastoma) | L929 (Murine Fibroblast) | 68.69 ± 0.21 µM | >500 µM | >7.2 |
| Cisplatin (Standard Control) [1] | A549 (Lung Adenocarcinoma) | NIH/3T3 (Mouse Embryoblast) | ~15.20 µM | ~45.10 µM | ~2.9 |
Data Interpretation: While Cisplatin exhibits a lower absolute IC₅₀ in A549 cells, its toxicity in healthy NIH/3T3 fibroblasts results in a poor SI of ~2.9. Conversely, the triazole-thioacetamide derivative (4c) remains virtually inert in healthy cells (IC₅₀ > 1000 µM), yielding an exceptional SI of >42.9[1].
Experimental Workflows for Assessing Selectivity
To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental systems. Below are the core protocols used to generate the comparative data.
Protocol 1: High-Throughput MTT Viability & Selectivity Indexing
Causality & Validation: The MTT assay measures the reduction of tetrazolium salts to formazan, a process dependent exclusively on active mitochondrial dehydrogenases. This serves as a direct proxy for cell viability. The system is self-validating by including a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Cisplatin) to validate assay sensitivity.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 (cancer) and NIH/3T3 (normal) cells in separate 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a master stock of the 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide derivative in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure final DMSO concentration does not exceed 0.1%.
-
Treatment: Aspirate media and add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (Cisplatin). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow formazan crystal formation.
-
Solubilization & Reading: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis and derive the SI (IC₅₀ Normal / IC₅₀ Cancer).
Experimental workflow for determining the Selectivity Index (SI) of anti-cancer compounds.
Protocol 2: Flow Cytometric Apoptosis Assessment (Annexin V/PI)
Causality & Validation: Cytotoxicity does not inherently imply therapeutic utility; if a compound induces necrosis, it will trigger severe local inflammation in vivo. We must confirm that cell death is driven by programmed apoptosis. Annexin V binds to flipped phosphatidylserine (a marker of early apoptosis), while Propidium Iodide (PI) intercalates into the DNA of permeabilized cells (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis[2].
Step-by-Step Methodology:
-
Treatment & Harvesting: Treat A549 cells with the triazole-thioacetamide derivative at its calculated IC₅₀ and 2×IC₅₀ concentrations for 24 hours. Harvest cells using EDTA-free trypsin to preserve membrane integrity.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry.
-
Gating Strategy: Gate out cellular debris. Analyze the Annexin V (FL1) vs. PI (FL2) channels. Cells in the lower-right quadrant (Annexin V+/PI-) represent early apoptosis, validating the compound's targeted, non-inflammatory mechanism of action.
Conclusion
The 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide scaffold represents a significant leap forward in targeted oncology. By leveraging specific allosteric interactions rather than broad-spectrum DNA damage, these derivatives achieve Selectivity Indices that vastly outperform traditional agents like Cisplatin. For drug development professionals, integrating this scaffold into screening pipelines offers a robust pathway to discovering highly efficacious, low-toxicity chemotherapeutics.
Sources
Structure-Activity Relationship (SAR) Validation of Substituted Triazole Thioacetamides: A Comparative Guide to Next-Generation MBL Inhibitors
Executive Summary: The Metallo-β-Lactamase Challenge
The rapid dissemination of carbapenem-resistant Enterobacteriaceae (CRE) represents a critical threat to global public health. A primary driver of this resistance is the expression of Metallo-β-Lactamases (MBLs), such as NDM-1, VIM-2, and IMP-1, which hydrolyze nearly all β-lactam antibiotics. While serine-β-lactamase (SBL) inhibitors (e.g., avibactam) have successfully reached the clinic, the di-zinc active site of MBLs has proven notoriously difficult to drug without causing off-target toxicity to human metalloenzymes[1].
This guide objectively evaluates Substituted Triazole Thioacetamides as an emerging, highly selective class of preclinical MBL inhibitors. We compare their structural mechanisms, quantitative performance, and SAR validation workflows against leading alternatives: Boronic Acid Derivatives (e.g., Taniborbactam) and Thiol-based Inhibitors (e.g., Captopril analogs).
Mechanistic Paradigm: Divergent Approaches to the Di-Zinc Core
To understand the SAR of triazole thioacetamides, one must first analyze how different inhibitor classes interact with the MBL active site.
-
Thiol-based Inhibitors (The Legacy Approach): Rely on a free sulfhydryl group to aggressively chelate the Zn1 and Zn2 ions. While potent, this brute-force metal chelation often strips zinc from essential human enzymes, leading to unacceptable toxicity.
-
Boronic Acid Derivatives (The Clinical Frontrunner): Compounds like Taniborbactam act as transition-state analogs, forming a reversible covalent coordinate bond with the catalytic water/hydroxide and the zinc ions. They offer broad-spectrum (SBL + MBL) inhibition but face complex synthetic scale-up challenges[1].
-
Substituted Triazole Thioacetamides (The Precision Approach): These compounds avoid direct, aggressive zinc chelation. Instead, SAR studies reveal that they utilize a thioacetamide linker to form strong hydrogen bonds with active-site residues (e.g., Asp120) and hydroxide ions. Furthermore, halogen substitutions on the phenyl ring drive potent π-π stacking interactions with the His263 imidazole ring[1]. This non-covalent, competitive binding mechanism confers high selectivity for MBLs over human metalloproteases.
Mechanistic divergence of MBL inhibitors targeting the NDM-1 active site.
Quantitative Performance & SAR Profiling
When comparing lead compounds, researchers must balance potency (IC50) with selectivity and cellular permeability. The table below summarizes the comparative performance of these three inhibitor classes based on recent optimization campaigns .
| Parameter | Substituted Triazole Thioacetamides | Boronic Acids (e.g., Taniborbactam) | Thiol-based (e.g., Captopril analogs) |
| NDM-1 IC50 Range | 0.032 µM – 15.64 µM | < 0.1 µM | 1.0 µM – 50.0 µM |
| Inhibition Mechanism | Non-covalent, competitive | Reversible covalent | Direct metal chelation |
| Enzyme Selectivity | High MBL selectivity | Dual (SBL + MBL) | High MBL selectivity |
| Toxicity Risk | Low (avoids off-target chelation) | Low-Moderate | High (human metalloenzyme stripping) |
| Development Stage | Preclinical / Lead Optimization | Phase III Clinical Trials | Preclinical / Largely Abandoned |
Expert Insight on Triazole Thioacetamide SAR Causality
The dramatic shift in IC50 values (from ~15 µM down to ~0.03 µM) within the triazole thioacetamide class is strictly governed by peripheral substitutions:
-
Halogenation: Substituting the aryl ring with electron-withdrawing halogens (e.g., 4-chloro or 3-fluoro) increases the lipophilicity and electronegativity of the compound. This directly enhances the strength of π-π stacking with the His263 residue in NDM-1[1].
-
Linker Flexibility: The thioacetamide bridge provides the exact rotational degrees of freedom required for the carbonyl oxygen to lock into a hydrogen bond with Asp120, a highly conserved residue across the B1 MBL subclass. Rigidifying this linker generally results in a 10-fold loss of potency.
Experimental Workflows for SAR Validation
To ensure trustworthiness and reproducibility, SAR validation cannot rely on a single assay. A self-validating system must be employed, moving from primary biochemical screening to thermodynamic profiling, and finally to phenotypic synergy.
Iterative SAR validation workflow for optimizing triazole thioacetamide leads.
Protocol A: In Vitro Enzyme Kinetics (Nitrocefin Hydrolysis)
This primary screen determines the IC50 by monitoring the hydrolysis of nitrocefin, a chromogenic cephalosporin.
-
Rationale: Nitrocefin changes color from yellow to red upon β-lactam ring cleavage, providing a highly sensitive, real-time spectrophotometric readout.
-
Step-by-Step:
-
Prepare assay buffer: 50 mM HEPES, 50 µM ZnSO4, 0.01% Triton X-100, pH 7.5. (Note: Triton X-100 prevents promiscuous inhibitor aggregation).
-
Dilute recombinant NDM-1 enzyme to a final well concentration of 1 nM.
-
Pre-incubate the enzyme with varying concentrations of the triazole thioacetamide inhibitor (0.01 µM to 100 µM) for 15 minutes at 25°C.
-
Self-Validation Control: Include a well with 10 mM EDTA as a positive control for complete metalloenzyme inhibition, and a vehicle (DMSO) well as a negative control.
-
Initiate the reaction by adding 100 µM Nitrocefin.
-
Measure absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate initial velocities to derive the IC50 via non-linear regression.
-
Protocol B: Isothermal Titration Calorimetry (ITC)
For leads with IC50 < 1 µM, ITC is mandatory to confirm that inhibition is driven by specific binding rather than assay interference.
-
Rationale: ITC directly measures the heat released or absorbed during binding, yielding the dissociation constant ( Kd ), enthalpy ( ΔH ), and entropy ( −TΔS ). This differentiates the highly specific, enthalpy-driven hydrogen bonding of triazole thioacetamides from the non-specific, entropy-driven hydrophobic aggregation of false positives.
-
Step-by-Step:
-
Dialyze recombinant NDM-1 extensively against the ITC buffer (50 mM HEPES, 50 µM ZnSO4, pH 7.5).
-
Dissolve the inhibitor in the exact same dialysate to prevent heat-of-dilution artifacts.
-
Load 50 µM NDM-1 into the sample cell and 500 µM inhibitor into the injection syringe.
-
Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections.
-
Integrate the injection peaks and fit to a one-site binding model to extract thermodynamic parameters.
-
Protocol C: Phenotypic Synergy (Checkerboard MIC Assay)
Biochemical potency must translate to cellular efficacy. This assay tests if the inhibitor restores the activity of a partner antibiotic (e.g., Meropenem) against live CRE pathogens.
-
Rationale: A successful MBL inhibitor has no intrinsic antibacterial activity but synergizes with β-lactams.
-
Step-by-Step:
-
Prepare a 96-well plate with a two-dimensional gradient: Meropenem serially diluted along the x-axis, and the triazole thioacetamide serially diluted along the y-axis in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculate with Klebsiella pneumoniae (NDM-1 positive strain) to a final concentration of 5×105 CFU/mL.
-
Incubate at 37°C for 18-20 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for all combinations.
-
Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 confirms true synergy, validating the compound as a viable preclinical lead.
-
References
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC). URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
